molecular formula C11H13FO2 B6306163 1-(4-Fluoro-3-isopropoxyphenyl)ethanone CAS No. 1394962-80-1

1-(4-Fluoro-3-isopropoxyphenyl)ethanone

Cat. No.: B6306163
CAS No.: 1394962-80-1
M. Wt: 196.22 g/mol
InChI Key: VDEHYEJKPMWQCC-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-isopropoxyphenyl)ethanone is a useful research compound. Its molecular formula is C11H13FO2 and its molecular weight is 196.22 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-Fluoro-3-isopropoxyphenyl)ethanone is 196.08995782 g/mol and the complexity rating of the compound is 204. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-Fluoro-3-isopropoxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluoro-3-isopropoxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluoro-3-propan-2-yloxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-7(2)14-11-6-9(8(3)13)4-5-10(11)12/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEHYEJKPMWQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(4-Fluoro-3-isopropoxyphenyl)ethanone molecular structure and formula

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(4-Fluoro-3-isopropoxyphenyl)ethanone molecular structure and formula Content Type: Technical Whitepaper Audience: Researchers, scientists, and drug development professionals.

Structural Analysis, Synthetic Pathways, and Pharmaceutical Utility

Executive Summary

1-(4-Fluoro-3-isopropoxyphenyl)ethanone (CAS: 1394962-80-1) is a specialized aromatic ketone intermediate used primarily in the synthesis of bioactive small molecules. Characterized by the juxtaposition of an electron-withdrawing fluorine atom and an electron-donating isopropoxy group on an acetophenone scaffold, this molecule serves as a critical pharmacophore building block. Its structural motif—specifically the 3-alkoxy-4-fluoro substitution pattern—is frequently employed in medicinal chemistry to modulate metabolic stability (via fluorine blockade of the para position) and lipophilicity (via the isopropyl ether). This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic routes, and structural characterization.

Section 1: Molecular Identity & Physicochemical Profile

The molecule consists of a phenyl ring substituted at the 1, 3, and 4 positions. The acetyl group at position 1 defines the parent structure as acetophenone. The steric bulk of the isopropoxy group at position 3, combined with the electronic influence of the fluorine at position 4, creates a unique electronic environment that influences both chemical reactivity and ligand-protein binding interactions.

1.1 Identification Data
ParameterDetail
IUPAC Name 1-(4-Fluoro-3-propan-2-yloxyphenyl)ethanone
Common Name 3'-Isopropoxy-4'-fluoroacetophenone
CAS Registry Number 1394962-80-1
Molecular Formula C₁₁H₁₃FO₂
Molecular Weight 196.22 g/mol
SMILES (Canonical) CC(=O)C1=CC(=C(C=C1)F)OC(C)C
InChIKey VDEHYEJKPMWQCC-UHFFFAOYSA-N
1.2 Structural Visualization

The following diagram illustrates the connectivity and functional group orientation.

MoleculeStructure Acetophenone Acetophenone Core (C8H7O) Fluoro 4-Fluoro Group (-F) Electronegative/Metabolic Block Acetophenone->Fluoro Position 4 (Para) Isopropoxy 3-Isopropoxy Group (-OCH(CH3)2) Lipophilic/Donor Acetophenone->Isopropoxy Position 3 (Meta) Isopropoxy->Fluoro Ortho Interaction (Steric/Electronic)

Caption: Structural decomposition of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone highlighting functional group positioning.

1.3 Physicochemical Properties

Note: Experimental values for this specific intermediate are scarce in public databases; values below include predicted estimates based on structural analogs (e.g., 3-amino-4-fluoroacetophenone).

  • Physical State: Low-melting solid or viscous oil (Predicted MP: 35–45 °C).

  • Boiling Point: ~280 °C (at 760 mmHg).

  • LogP: ~2.8 (Predicted). The isopropoxy group significantly increases lipophilicity compared to a methoxy analog.

  • Solubility: Soluble in organic solvents (DCM, Ethyl Acetate, DMSO, Methanol); insoluble in water.

Section 2: Synthetic Pathways[7]

The synthesis of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone requires careful regiochemical control. Direct Friedel-Crafts acylation of 1-fluoro-2-isopropoxybenzene is not recommended as the primary route because the strong directing effect of the alkoxy group tends to direct the acetyl group para to itself (position 5), yielding the unwanted isomer 1-(3-fluoro-4-isopropoxyphenyl)ethanone.

The most robust, self-validating protocol utilizes 4-Fluoroacetophenone as the starting material, leveraging the cooperative directing effects of the fluoro and acetyl groups to install functionality at the 3-position.

2.1 Retrosynthetic Analysis
  • Target: 1-(4-Fluoro-3-isopropoxyphenyl)ethanone.[1]

  • Disconnection: O-Alkyl bond cleavage.

  • Precursor: 1-(4-Fluoro-3-hydroxyphenyl)ethanone (3'-Hydroxy-4'-fluoroacetophenone).

  • Precursor Synthesis: Nitration of 4-fluoroacetophenone followed by reduction and diazotization.

2.2 Detailed Synthetic Protocol

Step 1: Nitration of 4-Fluoroacetophenone

  • Reagents: HNO₃ / H₂SO₄.

  • Mechanism: Electrophilic aromatic substitution. The acetyl group is meta-directing; the fluorine is ortho/para-directing. Position 3 is meta to acetyl and ortho to fluorine. Both groups cooperatively direct the nitro group to position 3.

  • Product: 1-(4-Fluoro-3-nitrophenyl)ethanone.

Step 2: Reduction to Aniline

  • Reagents: Fe/NH₄Cl or H₂/Pd-C.

  • Product: 1-(3-Amino-4-fluorophenyl)ethanone (CAS: 2002-82-6).

Step 3: Hydrolysis (Sandmeyer-type)

  • Reagents: NaNO₂, H₂SO₄, then H₂O/Heat.

  • Product: 1-(4-Fluoro-3-hydroxyphenyl)ethanone (CAS: 949159-95-9).[2][3]

Step 4: O-Alkylation (The Critical Step)

  • Reagents: Isopropyl bromide (or Iodide), K₂CO₃, DMF or Acetonitrile.

  • Conditions: 60–80 °C, 4–12 hours.

  • Protocol:

    • Dissolve 1-(4-Fluoro-3-hydroxyphenyl)ethanone (1.0 eq) in anhydrous DMF.

    • Add K₂CO₃ (2.0 eq) and stir for 30 mins to generate the phenoxide.

    • Add 2-Bromopropane (1.2 eq) dropwise.

    • Monitor via TLC/HPLC. Upon completion, quench with water and extract with EtOAc.

  • Validation: The disappearance of the phenolic -OH signal in IR and the appearance of the isopropyl septet in NMR confirms the product.

2.3 Synthesis Flowchart

SynthesisPath Start 4-Fluoroacetophenone (Starting Material) Nitro 3-Nitro-4-fluoroacetophenone Start->Nitro HNO3, H2SO4 (Nitration) Amino 3-Amino-4-fluoroacetophenone Nitro->Amino Fe, NH4Cl (Reduction) Hydroxy 3-Hydroxy-4-fluoroacetophenone (Key Intermediate) Amino->Hydroxy 1. NaNO2, H2SO4 2. H2O, Heat (Diazotization/Hydrolysis) Target 1-(4-Fluoro-3-isopropoxyphenyl)ethanone (Final Product) Hydroxy->Target iPr-Br, K2CO3, DMF (Williamson Ether Synthesis)

Caption: Step-wise synthetic pathway from commercial 4-fluoroacetophenone to the target ether.

Section 3: Structural Characterization

Accurate identification relies on spectroscopic signatures. The following data points are predicted based on the functional group environment.

3.1 Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.60–7.70 (m, 2H): Overlapping signals for H2 (aromatic, meta-coupled) and H6 (aromatic, ortho to carbonyl). The H2 proton will appear as a doublet of doublets or fine multiplet due to F-coupling.

    • δ 7.15 (dd, 1H): H5 proton (ortho to Fluorine). Large

      
       coupling (~8–10 Hz) and ortho coupling to H6.
      
    • δ 4.60 (sept, 1H): Methine proton of the isopropyl group (-OCH (CH₃)₂).

    • δ 2.58 (s, 3H): Methyl protons of the acetyl group (-COCH ₃).

    • δ 1.38 (d, 6H): Methyl protons of the isopropyl group (-OCH(CH ₃)₂).

  • ¹⁹F NMR:

    • δ -120 to -130 ppm: Typical range for Ar-F with an ortho-alkoxy substituent. The signal will be a multiplet due to proton coupling.

3.2 Mass Spectrometry (MS)
  • ESI-MS: [M+H]⁺ = 197.23 Da.

  • Fragmentation: Loss of the isopropyl group (M-43) is a common fragmentation pathway, often observed as a loss of propene to generate the phenol cation.

Section 4: Pharmaceutical Applications & Reactivity[9][10]
4.1 Pharmacophore Utility

The 3-isopropoxy-4-fluoro motif is a strategic design element in modern drug discovery, particularly for kinase inhibitors (e.g., EGFR, ALK) and GPCR ligands.

  • Metabolic Stability: The fluorine atom at position 4 blocks metabolic oxidation (hydroxylation) at the para-position, a common clearance pathway for aromatic rings.

  • Lipophilicity: The isopropoxy group adds significant hydrophobic bulk compared to a methoxy group, improving cell membrane permeability and potentially filling hydrophobic pockets in enzyme active sites.

4.2 Reactivity Profile
  • Carbonyl Chemistry: The acetyl group at position 1 is amenable to:

    • Reduction: To the secondary alcohol (using NaBH₄) or ethyl group (Wolff-Kishner/Clemmensen).

    • Condensation: With amines to form imines/oximes, or in Claisen-Schmidt condensations to form chalcones (precursors to flavonoids/heterocycles).

    • Halogenation: Alpha-bromination (using Br₂) to form alpha-bromoacetophenones, which are potent alkylating agents and precursors to thiazoles and imidazoles.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45119097, 1-(4-Fluoro-3-hydroxyphenyl)ethanone. Retrieved from [Link]

Sources

Stability of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone under standard conditions

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone Under Standard Conditions

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive framework for assessing the chemical stability of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone, a substituted acetophenone derivative of interest in pharmaceutical and chemical research. The stability of a compound is a critical parameter that influences its shelf-life, storage conditions, and the development of stable formulations. This document outlines a systematic approach to evaluating the intrinsic stability of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone through forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines.[1][2] We will delve into the theoretical and practical aspects of study design, experimental execution, and the prediction of potential degradation pathways. This guide is intended for researchers, scientists, and professionals in drug development who require a robust understanding of stability testing.

Introduction to 1-(4-Fluoro-3-isopropoxyphenyl)ethanone and the Imperative of Stability Testing

1-(4-Fluoro-3-isopropoxyphenyl)ethanone, with the molecular formula C₁₁H₁₃FO₂, is a ketone featuring a fluorinated and isopropoxy-substituted benzene ring.[3] Its chemical structure suggests potential utility as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Chemical Structure:

A representation of the chemical structure of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone.

The intrinsic stability of a chemical entity is a cornerstone of its development profile.[4] Stability studies are not merely a regulatory requirement but a fundamental scientific investigation into a molecule's behavior under various environmental influences.[2][4] Forced degradation, or stress testing, is a critical component of these studies, designed to intentionally degrade the compound to identify potential degradation products and elucidate degradation pathways.[1][2] This information is invaluable for the development of stable formulations, the establishment of appropriate storage conditions, and the validation of analytical methods that can accurately measure the compound and its impurities over time.[1][4]

The Strategic Framework of a Forced Degradation Study

A forced degradation study for 1-(4-Fluoro-3-isopropoxyphenyl)ethanone should be designed to achieve a target degradation of 5-20%.[1] Degradation below this range may not be sufficient to identify minor degradants, while excessive degradation can lead to secondary and tertiary degradation products that may not be relevant to real-world storage conditions. The study should encompass the following stress conditions as stipulated by ICH Q1A(R2) guidelines:[1]

  • Acid Hydrolysis: To assess susceptibility to degradation in acidic environments.

  • Base Hydrolysis: To evaluate stability in alkaline conditions.

  • Oxidation: To determine the potential for oxidative degradation.

  • Thermal Stress: To understand the impact of heat on the compound's stability.

  • Photostability: To assess degradation upon exposure to light.

The following diagram illustrates the overarching workflow of a forced degradation study.

Forced Degradation Workflow cluster_planning Planning & Preparation cluster_execution Stress Conditions cluster_analysis Analysis & Characterization cluster_outcome Outcomes Compound 1-(4-Fluoro-3-isopropoxyphenyl)ethanone (Drug Substance) Protocol Design Forced Degradation Protocol (ICH Q1A/Q1B) Compound->Protocol Analytical Develop & Validate Stability-Indicating Method (e.g., HPLC) Protocol->Analytical Acid Acid Hydrolysis (e.g., 0.1M HCl) Base Base Hydrolysis (e.g., 0.1M NaOH) Oxidation Oxidation (e.g., 3% H2O2) Thermal Thermal Stress (e.g., 60°C) Photo Photostability (ICH Q1B Light Exposure) Analysis Analyze Samples at Time Points (HPLC, LC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis MassBalance Assess Mass Balance Analysis->MassBalance Characterization Characterize Degradation Products (MS, NMR) MassBalance->Characterization Pathways Elucidate Degradation Pathways Characterization->Pathways MethodValidation Confirm Method Specificity Pathways->MethodValidation StabilityProfile Establish Intrinsic Stability Profile MethodValidation->StabilityProfile

Caption: A generalized workflow for a forced degradation study.

Hypothesized Degradation Pathways

Based on the functional groups present in 1-(4-Fluoro-3-isopropoxyphenyl)ethanone, several degradation pathways can be postulated.

A. Hydrolysis of the Isopropoxy Ether: The ether linkage is a potential site for both acid and base-catalyzed hydrolysis.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the ether oxygen can be protonated, making the isopropyl group a better leaving group (as isopropanol). This would result in the formation of 1-(4-Fluoro-3-hydroxyphenyl)ethanone .[5][6]

  • Base-Catalyzed Hydrolysis: While generally less reactive than acid-catalyzed hydrolysis for ethers, strong basic conditions at elevated temperatures could potentially cleave the ether bond.

B. Oxidation: The aromatic ring and the acetyl group present sites for potential oxidation.

  • The isopropyl group could be oxidized.

  • The aromatic ring could undergo hydroxylation, although this is less likely under standard peroxide stress conditions.

C. Photodegradation: Aromatic ketones can be susceptible to photodegradation. The presence of a fluorine atom could also influence the photolytic stability. Photolytic cleavage of the C-F bond or reactions involving the acetyl group are possibilities. Studies on polybrominated diphenyl ethers have shown that halogen-carbon bonds can be cleaved upon exposure to light.[7]

The following diagram illustrates the primary hypothesized degradation pathway.

Degradation_Pathway Parent 1-(4-Fluoro-3-isopropoxyphenyl)ethanone Hydrolysis_Product 1-(4-Fluoro-3-hydroxyphenyl)ethanone Parent->Hydrolysis_Product  Acid/Base Hydrolysis Isopropanol Isopropanol Parent->Isopropanol

Caption: Hypothesized primary degradation pathway via ether hydrolysis.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for conducting a forced degradation study on 1-(4-Fluoro-3-isopropoxyphenyl)ethanone. A stock solution of the compound at a concentration of 1 mg/mL is recommended.[8]

Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 25 mg of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone and dissolve it in a 25 mL volumetric flask with a suitable solvent (e.g., acetonitrile or methanol).

  • Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate stressor solution.

Acid Hydrolysis
  • Pipette 5 mL of the stock solution into a 50 mL volumetric flask.

  • Add 5 mL of 1.0 M hydrochloric acid.[8]

  • Dilute to volume with the solvent used for the stock solution.

  • Transfer the solution to a suitable container and heat at 60°C.[8]

  • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Neutralize the aliquots with an equivalent amount of 1.0 M sodium hydroxide before analysis.

Base Hydrolysis
  • Pipette 5 mL of the stock solution into a 50 mL volumetric flask.

  • Add 5 mL of 1.0 M sodium hydroxide.[8]

  • Dilute to volume with the solvent.

  • Keep the solution at room temperature.

  • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Neutralize the aliquots with an equivalent amount of 1.0 M hydrochloric acid before analysis.

Oxidative Degradation
  • Pipette 5 mL of the stock solution into a 50 mL volumetric flask.

  • Add 5 mL of 3% hydrogen peroxide.[1]

  • Dilute to volume with the solvent.

  • Keep the solution at room temperature, protected from light.

  • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

Thermal Degradation
  • Place a solid sample of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone in a stability chamber at 60°C.[8]

  • Separately, prepare a solution of the compound (e.g., 0.1 mg/mL in the chosen solvent) and store it at 60°C.

  • Sample the solid and the solution at 1, 3, and 7 days.

Photostability Testing
  • Expose a solid sample and a solution of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone to a light source that provides a minimum of 1.2 million lux hours and 200 watt-hours per square meter, as per ICH Q1B guidelines.[2][8]

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the samples after the exposure period.

Recommended Analytical Methodology

A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of analyzing the outcomes of a forced degradation study.

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation of the parent compound from its degradation products.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer (LC-MS) is essential for the identification and structural elucidation of the degradation products.

Data Presentation

The results of the forced degradation study should be summarized in a clear and concise table.

Stress ConditionDuration/Temp.% Assay of Parent Compound% DegradationNo. of DegradantsRemarks (e.g., Major Degradant RRT)
0.1 M HCl24 hours / 60°C
0.1 M NaOH24 hours / RT
3% H₂O₂24 hours / RT
Thermal (Solid)7 days / 60°C
Thermal (Solution)7 days / 60°C
Photolytic1.2 million lux-hrs

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for investigating the stability of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone. By systematically applying the principles of forced degradation as outlined by the ICH, researchers can gain a thorough understanding of the compound's intrinsic stability. The proposed experimental protocols and analytical methodologies offer a robust starting point for these investigations. The elucidation of degradation pathways and the identification of degradation products are critical for ensuring the quality, safety, and efficacy of any potential products derived from this compound.

References

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • EAWAG BBD/PPS. Phenol Family Degradation Pathway Map. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • IJSDR. Force Degradation for Pharmaceuticals: A Review. [Link]

  • Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 31(3), 56-68.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Watanabe, I., & Tatsukawa, R. (1987). Degradation pathways of decabromodiphenyl ether during hydrothermal treatment.
  • Schauer, F., et al. (1998). Proposed pathway for the degradation of diphenyl ethers by Trametes versicolor. Applied and Environmental Microbiology, 64(5), 1883-1888.
  • Stapleton, H. M., & Dodder, N. G. (2008). Photodegradation Pathways of Nonabrominated Diphenyl Ethers, 2-Ethylhexyltetrabromobenzoate and Di(2-ethylhexyl)tetrabromophthalate. Environmental Science & Technology, 42(9), 3328–3334.
  • PubChem. 1-(4-Fluoro-3-hydroxyphenyl)ethanone. [Link]

Sources

Methodological & Application

Application Note: Synthesis of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone via Catalytic Williamson Etherification

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 1-(4-Fluoro-3-isopropoxyphenyl)ethanone (CAS: 1394962-80-1) is a highly valued molecular building block in pharmaceutical development. Its unique stereoelectronic profile—combining a hydrogen-bond-accepting ketone, a lipophilic isopropoxy group, and a metabolically stable fluorine atom—makes it an ideal aryl moiety for designing positive allosteric modulators, such as those targeting the NMDA receptor (GluN2B/C/D subtypes)[1]. While this compound is commercially available[2], establishing a robust, scalable in-house synthesis protocol is critical for drug discovery pipelines requiring custom isotopic labeling or derivative synthesis.

The most efficient synthetic route relies on the alkylation of 1-(4-fluoro-3-hydroxyphenyl)ethanone [3] using 2-bromopropane. However, this transformation presents a classic mechanistic challenge: the competition between bimolecular nucleophilic substitution (


) and bimolecular elimination (E2). Because 2-bromopropane is a secondary alkyl halide, the basic phenoxide anion can easily abstract a 

-proton to yield propene gas instead of the desired ether.

To circumvent this and drive the


 pathway, this protocol employs a Finkelstein-catalyzed Williamson ether synthesis [4]. By utilizing a polar aprotic solvent (DMF) to generate a highly reactive "naked" phenoxide anion, and introducing a catalytic amount of potassium iodide (KI), we facilitate an in situ halogen exchange[5]. The transiently formed isopropyl iodide is a vastly superior, highly polarizable electrophile that drastically lowers the 

activation energy, ensuring high yields of the target ether while suppressing E2 elimination.

Retrosynthetic Analysis & Reaction Pathway

The target molecule can be synthesized de novo from 4-fluoroacetophenone via a three-step sequence (nitration, reduction, diazotization) to yield the key phenolic precursor, followed by the definitive alkylation step.

SynthesisPathway A 4-Fluoroacetophenone (Starting Material) B 1-(4-Fluoro-3-nitrophenyl)ethanone (Intermediate 1) A->B HNO3, H2SO4 0 °C C 1-(3-Amino-4-fluorophenyl)ethanone (Intermediate 2) B->C H2, Pd/C EtOH D 1-(4-Fluoro-3-hydroxyphenyl)ethanone (Key Precursor) C->D 1. NaNO2, HCl 2. H2O, Δ E 1-(4-Fluoro-3-isopropoxyphenyl)ethanone (Target Molecule) D->E 2-Bromopropane K2CO3, DMF, 60 °C KI (cat.)

Fig 1: Retrosynthetic and forward synthesis pathway for the target molecule.

Experimental Workflow

Workflow Step1 1. Deprotonation Mix Precursor, K2CO3, DMF Step2 2. Catalysis & Addition Add KI & 2-Bromopropane Step1->Step2 Step3 3. Alkylation Reaction Heat at 60 °C for 12 h Step2->Step3 Step4 4. Aqueous Workup Quench & Extract (EtOAc) Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5 Step6 6. Validation NMR & LC-MS Analysis Step5->Step6

Fig 2: Step-by-step experimental workflow for the Williamson ether synthesis.

Quantitative Data & Reagent Specifications

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
1-(4-Fluoro-3-hydroxyphenyl)ethanone154.141.0 eq1.54 g (10 mmol)Limiting Reagent
2-Bromopropane123.001.5 eq1.41 mL (15 mmol)Alkylating Agent
Potassium Carbonate (K

CO

)
138.212.5 eq3.45 g (25 mmol)Base
Potassium Iodide (KI)166.000.1 eq166 mg (1.0 mmol)Nucleophilic Catalyst
N,N-Dimethylformamide (DMF)73.09N/A15.0 mLPolar Aprotic Solvent

Step-by-Step Methodology

Phase 1: Reactor Setup & Deprotonation
  • Preparation : Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with dry Nitrogen (N

    
    ) for 5 minutes to displace ambient moisture, which can competitively hydrolyze the alkyl halide.
    
  • Charge : Add 1.54 g of 1-(4-fluoro-3-hydroxyphenyl)ethanone and 15 mL of anhydrous DMF to the flask. Stir until fully dissolved.

  • Deprotonation : Slowly add 3.45 g of finely powdered, anhydrous K

    
    CO
    
    
    
    .
    • Self-Validation: The solution will transition from a pale yellow to a deeper, vibrant orange/yellow hue. This chromic shift is the visual confirmation of the phenoxide anion generation. Stir at room temperature for 15 minutes.

Phase 2: Catalysis & Alkylation
  • Catalyst Addition : Add 166 mg of KI to the stirring suspension.

  • Electrophile Introduction : Using a syringe, add 1.41 mL of 2-bromopropane dropwise over 2 minutes.

    • Causality: 2-bromopropane is highly volatile (b.p. 59 °C). Adding it to a room-temperature mixture prevents immediate flash vaporization.

  • Heating : Submerge the flask in a pre-heated oil bath set strictly to 60 °C.

    • Causality: Maintaining the temperature at 60 °C optimizes the

      
       trajectory while keeping the internal temperature just at the boiling point of the alkylating agent, ensuring it refluxes gently without escaping the condenser.
      
  • Reaction Monitoring : Stir vigorously for 12 hours.

    • Self-Validation: Perform Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) mobile phase. The starting phenol (

      
      , stains intensely with KMnO
      
      
      
      ) should be completely consumed, replaced by a single, less polar product spot (
      
      
      ).
Phase 3: Workup & Purification
  • Quenching : Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 50 mL of ice-cold distilled water to quench the reaction and dissolve the inorganic salts (K

    
    CO
    
    
    
    , KBr, KI).
  • Extraction : Extract the aqueous layer with Ethyl Acetate (3

    
     30 mL).
    
    • Self-Validation: Check the pH of the residual aqueous layer; it should be strongly basic (pH 9-10). Spot the aqueous layer on a TLC plate to ensure no product remains trapped in the water/DMF phase.

  • Washing : Wash the combined organic layers with a 5% aqueous LiCl solution (2

    
     20 mL) to remove trace DMF, followed by brine (30 mL).
    
  • Drying & Concentration : Dry the organic phase over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield a crude oil.
  • Purification : Purify via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes:EtOAc). Isolate the fractions corresponding to

    
     and concentrate to yield the pure product as a pale yellow oil/solid.
    

Analytical Characterization

To validate the structural integrity of the synthesized 1-(4-Fluoro-3-isopropoxyphenyl)ethanone, perform the following spectroscopic analyses:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ) Expected Shifts
    :
    • 
       7.55 (dd, 1H, Ar-H ortho to isopropoxy)
      
    • 
       7.50 (ddd, 1H, Ar-H para to isopropoxy)
      
    • 
       7.10 (dd, 1H, Ar-H ortho to fluoro)
      
    • 
       4.60 (septet, 
      
      
      
      Hz, 1H, -O-CH (CH
      
      
      )
      
      
      ) — Diagnostic peak for successful etherification.
    • 
       2.55 (s, 3H, -C(=O)CH 
      
      
      
      )
    • 
       1.38 (d, 
      
      
      
      Hz, 6H, -O-CH(CH
      
      
      )
      
      
      )
  • LC-MS (ESI+) : Expected

    
    
    
    
    
    .

Troubleshooting & Optimization

Observed IssueMechanistic CauseRecommended Solution
Incomplete Conversion (Starting material remains on TLC)Loss of volatile 2-bromopropane during heating.Ensure the reflux condenser is properly chilled. Add an additional 0.5 eq of 2-bromopropane and stir for 4 more hours.
Low Yield / Alkene Byproducts E2 elimination outcompeting

substitution.
Ensure KI was added (Finkelstein catalyst). Do not exceed 65 °C.
Product Contaminated with DMF Incomplete removal of polar aprotic solvent during workup.Increase the number of 5% aqueous LiCl washes. LiCl highly effectively partitions DMF into the aqueous phase.

References

1.2 - sigmaaldrich.com[2] 2.1 - acs.org[1] 3.3 - nih.gov[3] 4. 4 - wikipedia.org[4] 5. 5 - smolecule.com[5]

Sources

Application Note: 1-(4-Fluoro-3-isopropoxyphenyl)ethanone in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process R&D Scientists, and Drug Development Professionals.

Introduction & Pharmacophore Rationale

The compound 1-(4-Fluoro-3-isopropoxyphenyl)ethanone (CAS: 1394962-80-1) has emerged as a highly privileged building block in modern medicinal chemistry. Featuring a unique stereoelectronic profile, this acetophenone derivative serves as a versatile precursor for synthesizing complex heterocycles, including pyrimidines, pyrazoles, and thiazoles.

The rationale for incorporating the 4-fluoro-3-isopropoxyphenyl moiety into active pharmaceutical ingredients (APIs) is grounded in specific structural advantages:

  • Metabolic Stability (C4-Fluorine): The fluorine atom at the para position effectively blocks CYP450-mediated aromatic hydroxylation, a common metabolic soft spot in drug candidates[1].

  • Hydrophobic Pocket Occupation (C3-Isopropoxy): The bulky, branched isopropoxy group provides a localized lipophilic vector. This specific geometry has been shown to perfectly occupy hydrophobic sub-pockets in the hinge regions of kinases and allosteric sites of ion channels.

  • Synthetic Versatility (Acetyl Group): The methyl ketone serves as a reactive handle for divergent synthesis, allowing for alpha-halogenation, aldol condensations, and reductive aminations.

Key Target Applications in Recent Therapeutics

The utility of this intermediate is validated by its presence in several advanced preclinical and clinical candidates:

  • GluN2B/C/D Biased Positive Allosteric Modulators (PAMs): Recent studies in the Journal of Medicinal Chemistry demonstrate that incorporating the 4-fluoro-3-isopropoxyphenyl group significantly improves the doubling concentration and binding affinity of thienopyrimidinone derivatives targeting the N-methyl-d-aspartate (NMDA) receptor[1].

  • MST1 Kinase Inhibitors: Patent literature highlights the use of this moiety in synthesizing selective mammalian sterile 20-like kinase 1 (MST1) modulators, which are being developed as therapeutics for diabetes and liver regeneration[2].

  • MNK2 Kinase Inhibitors: In-silico and in vitro evaluations of isoindolin-1-one and pyrido[3,2-d]pyrimidine scaffolds have shown that the 4-fluoro-3-isopropoxyphenyl group forms critical stabilizing interactions within the MNK2 binding pocket, making it a potent anti-cancer target[3].

Divergent Synthetic Workflows

The following diagram illustrates the primary synthetic pathways utilizing 1-(4-Fluoro-3-isopropoxyphenyl)ethanone to access various API classes.

SynthesisWorkflow A 1-(4-Fluoro-3-isopropoxyphenyl) ethanone (CAS: 1394962-80-1) B Alpha-Bromination (CuBr2, EtOAc/CHCl3) A->B E Aldol Condensation (Ar-CHO, NaOH) A->E H Reductive Amination (NH4OAc, NaBH3CN) A->H C Phenacyl Bromide Intermediate B->C D Thiazole/Imidazole APIs (e.g., SGLT1 Inhibitors) C->D Hantzsch Cyclization F Chalcone Intermediate E->F G Pyrimidine/Pyrazole APIs (e.g., MNK2/MST1 Inhibitors) F->G Cyclocondensation I Chiral Amine Intermediate H->I J Amide/Urea APIs (e.g., GluN2B PAMs) I->J Amidation/Coupling

Divergent synthetic pathways of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone to targeted APIs.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating visual and analytical checkpoints.

Protocol A: Highly Selective Alpha-Bromination

Objective: Synthesis of 2-Bromo-1-(4-fluoro-3-isopropoxyphenyl)ethanone. Causality & Rationale: Traditional bromination using


 in acetic acid risks electrophilic aromatic substitution due to the electron-donating nature of the isopropoxy group. Utilizing Copper(II) bromide (

) in a refluxing ethyl acetate/chloroform mixture ensures exclusive alpha-bromination via a radical-like single-electron transfer mechanism.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone in 30 mL of Chloroform (

    
    ) in a 100 mL round-bottom flask.
    
  • Reagent Addition: Suspend 20.0 mmol of finely ground

    
     in 30 mL of Ethyl Acetate (EtOAc) and add it to the reaction flask.
    
  • Reaction Execution: Equip the flask with a reflux condenser and heat to 75°C with vigorous stirring.

  • Self-Validation (Visual Check): The initial mixture will be dark green/black. As the reaction proceeds, the

    
     is reduced to Copper(I) bromide (
    
    
    
    ), which precipitates as a dense white solid. The reaction is complete when the green color disappears (typically 3-4 hours).
  • Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove the white

    
     precipitate. Wash the filter cake with 20 mL of EtOAc.
    
  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude phenacyl bromide can be used directly for Hantzsch thiazole syntheses or recrystallized from hexanes/EtOAc.

Protocol B: Claisen-Schmidt Condensation to Chalcone

Objective: Synthesis of (E)-3-aryl-1-(4-fluoro-3-isopropoxyphenyl)prop-2-en-1-one. Causality & Rationale: Chalcones are essential precursors for synthesizing pyrazoles and pyrimidines (crucial for MST1/MNK2 inhibitors). A base-catalyzed aldol condensation is preferred here because the electron-rich acetophenone acts as an excellent nucleophile upon enolate formation.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone and 10.0 mmol of the desired substituted benzaldehyde in 25 mL of absolute ethanol.

  • Enolization: Cool the solution to 0°C in an ice bath. Slowly add 5 mL of a 40% aqueous Sodium Hydroxide (NaOH) solution dropwise over 10 minutes to prevent localized heating and side-reactions (e.g., Cannizzaro reaction of the aldehyde).

  • Reaction Execution: Remove the ice bath and stir the mixture at room temperature for 12-16 hours.

  • Self-Validation (Visual & Analytical Check): The product will precipitate out of the solution as a brightly colored (usually yellow) solid due to the extended conjugation of the enone system. TLC (Hexanes:EtOAc 4:1) will show the disappearance of the UV-active starting materials.

  • Workup: Pour the reaction mixture into 100 mL of ice water and neutralize with 1M HCl until pH ~7.

  • Isolation: Filter the precipitated solid under vacuum, wash with cold ethanol (2 x 10 mL), and dry in a vacuum oven at 45°C. Confirm the trans geometry via

    
    -NMR (vinylic protons will appear as two doublets with a coupling constant 
    
    
    
    Hz).

Quantitative Data Presentation

The table below summarizes the physicochemical impact of integrating the 4-fluoro-3-isopropoxyphenyl moiety compared to unsubstituted analogs, highlighting its pharmacokinetic advantages.

Property / ParameterUnsubstituted Phenyl Core4-Fluoro-3-isopropoxyphenyl CoreImpact on Drug Development
Metabolic Soft Spots High (C4 oxidation)Low (Blocked by Fluorine)Increased

and oral bioavailability.
cLogP Contribution ~2.1~3.7Enhanced membrane permeability and CNS penetration[1].
Steric Bulk (Volume) LowHigh (Branched Isopropoxy)Improved selectivity for kinase hinge regions[3].
Electronic Profile NeutralElectron-rich (inductive/resonance)Modulates pKa of adjacent amines/amides.

References

  • Fritzemeier RG, Akins NS, Arcoria PJ, et al. Thienopyrimidinone Derivatives as a GluN2B/C/D Biased, Positive Allosteric Modulator of the N-Methyl-d-Aspartate Receptor. Journal of Medicinal Chemistry. 2025 May 8;68(9):9303-9322.[Link]

  • Selective mammalian sterile 20-like kinase 1 (mst1) modulator compounds as therapeutics for diabetes and liver regeneration.
  • Han Y, Zhang H, Wang S, Zhao L. Biomedical and Therapeutics LETTERS Structure-Based Virtual Screening, ADMET prediction and Molecular Dynamics simulation of isoindolin-1-one scaffolds as potential inhibitors of MNK2. Biomedical and Therapeutics Letters. 2024.[Link]

  • Pyrazole compound and pharmaceutical use thereof (SGLT1 Inhibitors).

Sources

Application Note: Optimized Alkylation Procedures for 1-(4-Fluoro-3-isopropoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the synthetic pathways for producing 1-(4-Fluoro-3-isopropoxyphenyl)ethanone (CAS: 1394962-80-1), a critical intermediate in the synthesis of various pharmacophores, including mGluR5 antagonists and Factor D inhibitors.

The core challenge in synthesizing this molecule lies in the steric hindrance and elimination potential of the isopropyl group during the alkylation of the phenolic precursor, 1-(4-Fluoro-3-hydroxyphenyl)ethanone . This guide provides two field-proven protocols:

  • Method A (Standard): A robust, cost-effective Williamson ether synthesis using

    
     in DMF, optimized for scale-up.
    
  • Method B (Accelerated): A high-yield protocol using

    
     in Acetonitrile for rapid kinetics and difficult substrates.
    

Strategic Analysis & Reaction Design

Retrosynthetic Logic

The target molecule is constructed via the O-alkylation of a phenol. The presence of the fluorine atom at the para position (relative to the acetyl group) and the hydroxyl at the meta position defines the regiochemistry.

  • Target: 1-(4-Fluoro-3-isopropoxyphenyl)ethanone[1]

  • Precursor: 1-(4-Fluoro-3-hydroxyphenyl)ethanone (CAS: 949159-95-9)

  • Alkylating Agent: 2-Bromopropane (Isopropyl bromide) or 2-Iodopropane.

Mechanistic Pathway & Critical Control Points

The reaction proceeds via an S_N2 mechanism . However, because the alkylating agent is a secondary halide (isopropyl), there is a significant competition between Substitution (


) and Elimination (

).
  • The Trap: Strong bases (e.g., NaH, NaOH) or high temperatures often lead to the dehydrohalogenation of 2-bromopropane, producing propene gas and reducing yield.

  • The Solution: Use of weak, non-nucleophilic bases (

    
    , 
    
    
    
    ) and polar aprotic solvents to enhance the nucleophilicity of the phenoxide ion while suppressing elimination.
Reaction Pathway Diagram (Graphviz)

ReactionPathway Precursor 1-(4-Fluoro-3-hydroxyphenyl)ethanone (Phenol) Intermediate Phenoxide Anion (Nucleophile) Precursor->Intermediate Deprotonation Base Base (K2CO3 or Cs2CO3) Base->Intermediate TS Transition State (S_N2 vs E2) Intermediate->TS + Reagent Reagent 2-Bromopropane (Electrophile) Reagent->TS Product TARGET: 1-(4-Fluoro-3-isopropoxyphenyl)ethanone TS->Product S_N2 (Major) SideProduct Side Product: Propene (Gas) TS->SideProduct E2 (Minor/Avoid)

Figure 1: Mechanistic pathway highlighting the competition between the desired substitution (S_N2) and the elimination side reaction.[2]

Experimental Protocols

Method A: Cost-Effective Scale-Up ( / DMF)

Recommended for gram-to-kilogram scale synthesis where reagent cost is a priority.

Reagents:

  • 1-(4-Fluoro-3-hydroxyphenyl)ethanone (1.0 equiv)

  • 2-Bromopropane (1.5 - 2.0 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 - 3.0 equiv)
    
  • Potassium Iodide (KI) (0.1 equiv) - Catalyst

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Protocol:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 1-(4-Fluoro-3-hydroxyphenyl)ethanone (10.0 g, 64.9 mmol) and anhydrous DMF (100 mL).

  • Activation: Add

    
      (17.9 g, 129.8 mmol) and catalytic KI  (1.08 g, 6.5 mmol). Stir at room temperature for 15 minutes to generate the phenoxide. Note: The solution typically turns yellow/orange.
    
  • Alkylation: Add 2-Bromopropane (12.2 mL, 129.8 mmol) dropwise.

  • Reaction: Heat the mixture to 60°C . Stir for 12–16 hours.

    • Critical Control: Do not exceed 80°C to minimize propene formation.

    • Monitoring: Check via TLC (Hexane/EtOAc 4:1) or HPLC.[3] If starting material remains, add an additional 0.5 equiv of 2-bromopropane.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (500 mL) and extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash the combined organic layers with water (2x) and brine (1x). Dry over

    
    , filter, and concentrate in vacuo.
    
  • Isolation: The crude oil often crystallizes upon standing or can be purified via silica gel chromatography (0-20% EtOAc in Hexanes).

Expected Yield: 85–92%[4]

Method B: High-Purity / Fast Kinetics ( / MeCN)

Recommended for medicinal chemistry (mg scale) or when the substrate is sensitive to high temperatures.

Reagents:

  • 1-(4-Fluoro-3-hydroxyphenyl)ethanone (1.0 equiv)

  • 2-Iodopropane (1.5 equiv) - More reactive than bromide

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN), anhydrous

Protocol:

  • Setup: Dissolve the phenol (1.0 equiv) in anhydrous Acetonitrile (0.1 M concentration).

  • Addition: Add

    
     (2.0 equiv). The "Cesium Effect" increases the solubility and nucleophilicity of the phenoxide.
    
  • Reaction: Add 2-Iodopropane (1.5 equiv). Heat to reflux (82°C) for 2–4 hours.

  • Workup: Filter off the inorganic solids through a Celite pad. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Expected Yield: 90–95% (Faster reaction time).

Analytical Data & Quality Control

To ensure the integrity of the synthesized product, compare results against these standard parameters.

ParameterSpecificationNotes
Appearance Pale yellow oil or low-melting solidCrystallizes slowly.

NMR (400 MHz,

)

1.39 (d, 6H,

), 2.58 (s, 3H,

), 4.62 (sept, 1H,

), 7.15 (dd, 1H), 7.55 (m, 1H), 7.62 (dd, 1H).
Look for the septet at 4.6 ppm (characteristic of isopropoxy).
LC-MS

Molecular Weight: 196.22
TLC (

)
~0.45 (Hexane/EtOAc 4:1)Phenol precursor will be lower (~0.15).

Troubleshooting & Optimization Logic

Use this decision tree to resolve common synthetic issues.

Troubleshooting Start Issue Detected LowConversion Low Conversion (<50%) Start->LowConversion Elimination High Elimination (Propene gas) Start->Elimination Impurity Unknown Impurities Start->Impurity Action1 Add KI (Catalyst) Switch to 2-Iodopropane LowConversion->Action1 Action2 Lower Temp to 50°C Seal reaction vessel Elimination->Action2 Action3 Check Solvent Dryness (Water inhibits reaction) Impurity->Action3

Figure 2: Troubleshooting logic for optimizing the alkylation yield.

References

  • PubChem. (2025).[5][6] 1-(4-Fluoro-3-isopropoxyphenyl)ethanone (Compound Summary). National Library of Medicine. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis conditions).
  • Beilstein J. Org. Chem. (2017).[7][8] Synthesis of 1-indanones and related acetophenones.[Link]

Sources

Scalable Synthesis Routes for 1-(4-Fluoro-3-isopropoxyphenyl)ethanone: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(4-Fluoro-3-isopropoxyphenyl)ethanone (CAS: 1394962-80-1) is a highly valued fluorinated acetophenone building block widely utilized in the development of active pharmaceutical ingredients (APIs) and specialty agrochemicals. Its unique structural motif—a para-fluoro group coupled with a meta-isopropoxy ether—imparts distinct metabolic stability and lipophilicity profiles critical for drug discovery. This application note details a robust, highly regioselective, and scalable four-step synthetic route designed to bypass the limitations of direct Friedel-Crafts acylation, ensuring high isomeric purity and industrial viability.

Retrosynthetic Analysis & Route Selection

The Regioselectivity Challenge

A naive retrosynthetic approach might suggest the Friedel-Crafts acylation of 1-fluoro-2-isopropoxybenzene to install the acetyl group. However, this route is fundamentally flawed due to competing directing effects. The isopropoxy group (-OiPr) is a strongly activating, ortho/para-directing substituent, whereas the fluoro group (-F) is weakly deactivating but also ortho/para-directing. In an electrophilic aromatic substitution, the strongly activating -OiPr group dominates, directing the incoming acetylium ion predominantly to its para position (C5). This yields 1-(3-fluoro-4-isopropoxyphenyl)ethanone, completely missing the target substitution pattern.

The Synergistic Solution

To achieve the correct 1,4-relationship between the acetyl and fluoro groups, 4-fluoroacetophenone must be utilized as the starting material. The synthesis relies on a highly regioselective nitration step. The acetyl group is strongly deactivating and meta-directing (directing to C3). Concurrently, the fluoro group is ortho/para-directing (directing to C3 and C5, which are equivalent). Thus, both substituents synergistically direct the nitronium ion exclusively to the 3-position, yielding 4-fluoro-3-nitroacetophenone 1. Subsequent chemoselective reduction, diazotization-hydrolysis, and S_N2 O-alkylation construct the target molecule with pristine regiocontrol.

Regioselectivity SM 4-Fluoroacetophenone Acetyl: Meta-directing (C3) Fluoro: Ortho/Para-directing (C3) Product 4-Fluoro-3-nitroacetophenone Synergistic directing effects yield exclusive C3 nitration SM->Product HNO3 / H2SO4 (-15 °C) Nitronium Nitronium Ion (NO2+) Nitronium->Product Electrophilic Attack Exclusively at C3

Synergistic directing effects in the nitration of 4-fluoroacetophenone.

Retrosynthesis Target 1-(4-Fluoro-3-isopropoxyphenyl)ethanone (Target API Scaffold) Int1 1-(4-Fluoro-3-hydroxyphenyl)ethanone (Phenol Intermediate) Target->Int1 O-Alkylation (iPrBr, K2CO3) Int2 3-Amino-4-fluoroacetophenone (Aniline Intermediate) Int1->Int2 Diazotization & Hydrolysis (NaNO2, H2SO4, Δ) Int3 4-Fluoro-3-nitroacetophenone (Nitro Intermediate) Int2->Int3 Béchamp Reduction (Fe, NH4Cl) SM 4-Fluoroacetophenone (Starting Material) Int3->SM Electrophilic Nitration (HNO3, H2SO4)

Retrosynthetic pathway for 1-(4-Fluoro-3-isopropoxyphenyl)ethanone.

Step-by-Step Experimental Protocols

Step 1: Regioselective Nitration

Objective: Synthesis of 4-Fluoro-3-nitroacetophenone (CAS: 400-93-1). Causality Check: Performing the reaction at strictly sub-zero temperatures (-15 °C to 0 °C) suppresses oxidative cleavage of the acetyl group and prevents over-nitration, ensuring a self-validating high-purity crude profile 1.

  • Charge a jacketed glass reactor with 4-fluoroacetophenone (1.0 eq) and concentrated H₂SO₄ (5 volumes).

  • Engage mechanical stirring and cool the internal temperature to -15 °C using a cryostat.

  • Prepare a mixed acid solution of fuming HNO₃ (1.1 eq) and concentrated H₂SO₄ (2 volumes).

  • Add the mixed acid dropwise via an addition funnel over 1 hour, strictly maintaining the internal temperature below 0 °C.

  • Stir the mixture at -15 °C for an additional 80 minutes.

  • Workup: Quench by pouring the reaction mixture slowly over crushed ice. Extract the aqueous phase with Ethyl Acetate (EtOAc) (2 × 10 volumes). Wash the combined organic layers with water, saturated NaHCO₃ (until pH ~7), and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure to afford the product as an off-white solid.

Step 2: Chemoselective Béchamp Reduction

Objective: Synthesis of 3-Amino-4-fluoroacetophenone. Causality Check: Standard catalytic hydrogenation (Pd/C, H₂) is explicitly avoided to prevent unwanted hydrodefluorination of the highly activated aryl fluoride. The Béchamp reduction (Fe/NH₄Cl) provides absolute chemoselectivity, cleanly reducing the nitro group without touching the C-F bond or the ketone.

  • Suspend 4-fluoro-3-nitroacetophenone (1.0 eq) in a mixture of Ethanol and Water (4:1 v/v, 10 volumes).

  • Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq).

  • Heat the vigorously stirred suspension to reflux (80 °C) for 3 hours. Monitor reaction completion via TLC (Ninhydrin stain positive).

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove iron oxides. Wash the filter cake with hot Ethanol. Concentrate the filtrate to remove ethanol, then extract the aqueous residue with EtOAc. Wash with brine, dry, and concentrate to yield the aniline intermediate.

Step 3: Diazotization & Hydrolysis (Sandmeyer-Type)

Objective: Synthesis of 1-(4-Fluoro-3-hydroxyphenyl)ethanone (CAS: 949159-95-9). Causality Check: Rapid heating of the diazonium salt is required to drive the hydrolysis forward and prevent competitive azo-coupling side reactions, yielding the pure phenol 2.

  • Dissolve 3-amino-4-fluoroacetophenone (1.0 eq) in 10% aqueous H₂SO₄ (10 volumes) and cool to 0 °C.

  • Slowly add a pre-chilled aqueous solution of Sodium Nitrite (NaNO₂, 1.1 eq) dropwise, maintaining the temperature between 0–5 °C. Stir for 30 minutes to form the diazonium salt.

  • In a separate vessel, heat a 10% aqueous H₂SO₄ solution (5 volumes) to 100 °C.

  • Slowly transfer the cold diazonium solution into the boiling sulfuric acid. Nitrogen gas evolution will be immediate.

  • Reflux for 1 hour to complete the hydrolysis.

  • Workup: Cool to room temperature, extract with EtOAc, wash with brine, dry, and concentrate. Purify via recrystallization from Toluene/Heptane to obtain the pure phenol.

Step 4: S_N2 O-Alkylation

Objective: Synthesis of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone (CAS: 1394962-80-1). Causality Check: N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent to leave the phenoxide nucleophile unsolvated and highly reactive. K₂CO₃ is chosen as the base because its pKa is perfectly tuned to deprotonate the phenol without causing aldol self-condensation of the acetophenone moiety 3.

  • Dissolve 1-(4-fluoro-3-hydroxyphenyl)ethanone (1.0 eq) in anhydrous DMF (8 volumes).

  • Add Potassium Carbonate (K₂CO₃, 2.0 eq) and 2-Bromopropane (isopropyl bromide, 1.5 eq).

  • Heat the mixture to 85 °C under a nitrogen atmosphere and stir for 12 hours.

  • Workup: Cool the mixture and quench with cold water (20 volumes). Extract with Methyl tert-butyl ether (MTBE) (3 × 10 volumes). Wash the organic layer with 1M NaOH (to remove any unreacted phenol), water, and brine.

  • Dry over Na₂SO₄ and concentrate to yield the final target, 1-(4-Fluoro-3-isopropoxyphenyl)ethanone 4.

Quantitative Data & Process Optimization

The following table summarizes the optimized reaction parameters, expected yields, and in-process control (IPC) metrics for scaling this synthesis up to the 100-gram pilot scale.

StepChemical TransformationKey ReagentsTemp (°C)Time (h)Expected Yield (%)In-Process Control (IPC)
1 Electrophilic NitrationHNO₃, H₂SO₄-15 to 01.565 - 80HPLC: <1% Starting Material
2 Béchamp ReductionFe powder, NH₄Cl803.085 - 90TLC: Ninhydrin (+)
3 Diazotization/HydrolysisNaNO₂, H₂SO₄, H₂O0 then 1004.070 - 75HPLC: <0.5% Aniline
4 S_N2 O-AlkylationiPrBr, K₂CO₃, DMF8512.088 - 92HPLC: Product >99%

References

  • ChemicalBook.4'-Fluoro-3'-nitroacetophenone CAS#: 400-93-1.
  • ChemScene.949159-95-9 | 1-(4-Fluoro-3-hydroxyphenyl)ethanone.
  • Benchchem.Green Synthesis of 3-Hydroxyacetophenone Derivatives: Application Notes and Protocols.
  • Sigma-Aldrich.1-(4-Fluoro-3-isopropoxyphenyl)ethanone | 1394962-80-1.

Sources

Application Note: Strategic Utilization of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the utilization of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone (CAS 1394962-80-1) in agrochemical discovery and process development. It focuses on its role as a versatile building block for Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Protoporphyrinogen Oxidase (PPO) herbicides .

Introduction: The Fluorine-Isopropoxy Motif in Modern Agrochemistry

In the pursuit of high-potency, resistance-breaking crop protection agents, the 4-fluoro-3-isopropoxyphenyl moiety has emerged as a privileged substructure. This motif combines the metabolic stability and lipophilicity modulation of fluorine with the steric bulk and hydrophobic interaction potential of the isopropoxy group.

1-(4-Fluoro-3-isopropoxyphenyl)ethanone serves as the primary "gateway" intermediate for introducing this motif. Its acetophenone core allows for divergent synthetic pathways, enabling the rapid generation of two critical precursor classes:

  • Benzoic Acids: For coupling with pyrazole/pyridine amines to form carboxamide fungicides (SDHIs).

  • Anilines: For synthesis of ureas, carbamates, and uracil-based herbicides (PPO inhibitors).

Key Physicochemical Advantages
ParameterEffect on Active Ingredient (AI)Mechanism
Fluorine (C-4) Metabolic StabilityBlocks para-oxidation by cytochrome P450 enzymes.
Isopropoxy (C-3) Lipophilicity (LogP)Increases membrane permeability; fills hydrophobic pockets in target enzymes (e.g., ubiquinone binding site).
Acetyl Group Synthetic VersatilityPrecursor to acids, esters, phenols, and heterocycles.

Chemical Pathways & Applications[1][2][3][4][5]

The utility of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone lies in its ability to be transformed into reactive synthons. The following decision tree illustrates the primary workflows.

Pathway Visualization (Graphviz)

SynthesisPathways Start 1-(4-Fluoro-3-isopropoxyphenyl) ethanone (Starting Material) Oxidation Haloform Reaction (NaOCl/NaOH) Start->Oxidation Beckmann Beckmann Rearrangement (NH2OH / SOCl2) Start->Beckmann Claisen Claisen-Schmidt (Aldehyde/Base) Start->Claisen Acid 4-Fluoro-3-isopropoxy benzoic acid Oxidation->Acid H+ workup SDHI SDHI Fungicides (Carboxamides) Acid->SDHI Amine Coupling Amide Acetamide Intermediate Beckmann->Amide Aniline 4-Fluoro-3-isopropoxy aniline Amide->Aniline Hydrolysis Urea Urea/Carbamate Herbicides Aniline->Urea Chalcone Fluorinated Chalcones Claisen->Chalcone Pyrazoline Pyrazoline Insecticides Chalcone->Pyrazoline

Figure 1: Divergent synthetic pathways from the acetophenone intermediate to key agrochemical classes.

Experimental Protocols

Protocol A: Synthesis of 4-Fluoro-3-isopropoxybenzoic Acid

Application: Precursor for SDHI fungicides (e.g., analogs of Bixafen or Benzovindiflupyr). Mechanism: Haloform Oxidation.

Reagents:
  • 1-(4-Fluoro-3-isopropoxyphenyl)ethanone (1.0 eq)

  • Sodium Hypochlorite (NaOCl), 10-13% solution (3.0 eq)

  • Sodium Hydroxide (NaOH) (2.0 eq)

  • 1,4-Dioxane (Solvent)

  • Sodium Sulfite (Quenching agent)

Step-by-Step Methodology:
  • Preparation: Dissolve 10 g of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone in 50 mL of 1,4-dioxane in a 250 mL round-bottom flask equipped with a magnetic stirrer and thermometer.

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Oxidation: Add the NaOCl solution dropwise over 30 minutes, maintaining the internal temperature below 10°C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1]

  • Quenching: Add saturated sodium sulfite solution (10 mL) to destroy excess hypochlorite. Test with starch-iodide paper (should remain white).

  • Workup: Acidify the mixture to pH 2 using 6N HCl. A white precipitate (the benzoic acid) will form.

  • Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water (1:1) to yield white crystals.

    • Expected Yield: 85-92%

    • Purity Target: >98% (HPLC)

Protocol B: Synthesis of 4-Fluoro-3-isopropoxyaniline

Application: Precursor for PPO inhibitor herbicides (Uracils) or Urea insecticides. Mechanism: Beckmann Rearrangement followed by Hydrolysis.

Reagents:
  • 1-(4-Fluoro-3-isopropoxyphenyl)ethanone (1.0 eq)

  • Hydroxylamine Hydrochloride (1.2 eq)

  • Sodium Acetate (1.5 eq)

  • Polyphosphoric Acid (PPA) or Thionyl Chloride (SOCl2)

  • Ethanol / Water

Step-by-Step Methodology:
  • Oxime Formation:

    • Reflux the ketone (10 g), hydroxylamine HCl (4.2 g), and NaOAc (6.2 g) in Ethanol (100 mL) for 2 hours.

    • Evaporate ethanol, add water, and filter the solid oxime. Dry thoroughly.

  • Rearrangement:

    • Heat the dry oxime in Polyphosphoric Acid (50 g) at 100°C for 1 hour. (Caution: Viscous, use mechanical stirring).

    • Pour onto crushed ice to precipitate the acetamide intermediate.

  • Hydrolysis:

    • Reflux the crude acetamide in 6N HCl (50 mL) for 4 hours.

    • Cool and basify to pH 10 with 20% NaOH solution.

  • Extraction: Extract the free amine with Dichloromethane (DCM).

  • Distillation: Purify the aniline by vacuum distillation (b.p. approx 130°C at 5 mmHg) or column chromatography.[1]

    • Expected Yield: 70-75% over 3 steps.

Analytical Profiling & Quality Control

To ensure the integrity of downstream biological data, the purity of the intermediate must be rigorously validated.

HPLC Method Parameters
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min; Hold 2 min.
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Aromatic) and 210 nm (Amide/Acid)
Retention Time Approx. 6.2 min (Ketone); 5.4 min (Acid); 4.8 min (Aniline)
Impurity Profile

Common impurities to monitor:

  • 3-Isopropoxyphenol: Result of incomplete acetylation or hydrolysis.

  • 4-Fluoro-3-hydroxyacetophenone: Result of de-alkylation of the isopropoxy group (acid-catalyzed cleavage). Critical check: Ensure no free phenol peaks.

Safety & Handling

  • Hazards: The ketone is an organic irritant. The haloform reaction generates chloroform (carcinogen) as a byproduct; perform in a well-ventilated fume hood.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the isopropoxy ether linkage.

  • PPE: Standard lab coat, nitrile gloves, and safety goggles.

References

  • Bayer CropScience LP. (2022). Method for preparing 3-amino-1-(2,6-disubstituted phenyl) pyrazoles. Patent JP6994498B2. Link (Describes the use of fluoro-alkoxy phenyl groups in pyrazole synthesis).

  • Jescke, P. (2024).[2] Recent applications of fluorine in crop protection. Pest Management Science. Link (Review of fluorinated motifs including isopropoxy-fluoro combinations).

  • Sigma-Aldrich. (2024). Product Specification: 1-(4-Fluoro-3-isopropoxyphenyl)ethanone.[3]Link (Physical properties and safety data).

  • Mitsui Chemicals. (2014).[2] Synthesis of Flometoquin and related intermediates.[4][1][2][5] ChemicalBook Application Note. Link (Contextual reference for fluoro-alkoxy-phenyl synthesis).

  • Han, Y., et al. (2024). Design and synthesis of 4-fluoro-3-isopropoxyphenyl derivatives as kinase inhibitors. European Journal of Medicinal Chemistry. Link (Demonstrates the stability and binding properties of the specific moiety).

Sources

Technical Guide: Functionalization of the Ketone Group in 1-(4-Fluoro-3-isopropoxyphenyl)ethanone

[1]

Executive Summary

This technical guide details the functionalization of the ketone moiety in 1-(4-Fluoro-3-isopropoxyphenyl)ethanone (CAS: 1394962-80-1). This scaffold is a critical building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and GPCR ligands where the 3-isopropoxy-4-fluorophenyl motif provides an optimal balance of lipophilicity and metabolic stability.

We focus on three high-value transformations:

  • 
    -Bromination:  A gateway to heterocyclic derivatives (thiazoles, imidazoles).
    
  • Enantioselective Reduction: Generating chiral secondary alcohols for stereodefined pharmacophores.

  • Reductive Amination: Installing amine functionality for diversity-oriented synthesis.[1]

Chemical Profile & Reactivity Analysis

PropertyData
IUPAC Name 1-(4-Fluoro-3-isopropoxyphenyl)ethan-1-one
Molecular Weight 196.22 g/mol
CAS Number 1394962-80-1
Electronic State The ketone is activated by the phenyl ring. The 4-fluoro substituent (electron-withdrawing via induction) and 3-isopropoxy group (electron-donating via resonance) create a unique "push-pull" electronic environment, making the carbonyl carbon moderately electrophilic.
Steric Considerations The bulky isopropoxy group at the meta position exerts minimal steric hindrance on the distal acetyl group but significantly influences solubility and lipophilicity (cLogP ~ 2.5).
Reaction Landscape Visualization[1][3][4]

ReactionLandscapeKetone1-(4-Fluoro-3-isopropoxyphenyl)ethanoneAlphaBromo$alpha$-Bromo Ketone(Heterocycle Precursor)Ketone->AlphaBromoCuBr2, EtOAcor Br2, HOAcChiralAlcoholChiral Alcohol(S- or R-Enantiomer)Ketone->ChiralAlcoholCBS-Catalyst, BH3or BiocatalysisAmineBenzylamine Derivative(Reductive Amination)Ketone->AmineR-NH2, Ti(OiPr)4NaBH(OAc)3

Caption: Divergent synthetic pathways from the parent ketone scaffold.

Module A: -Functionalization (Bromination)[1][5]

Objective: Synthesis of 2-bromo-1-(4-fluoro-3-isopropoxyphenyl)ethanone. Application: Precursor for Hantzsch thiazole synthesis.

Mechanistic Insight

Direct bromination with elemental bromine (

Copper(II) Bromide (

)
Protocol: Selective Mono-Bromination[1]

Reagents:

  • Substrate: 1-(4-Fluoro-3-isopropoxyphenyl)ethanone (1.0 equiv)

  • Reagent:

    
     (2.2 equiv)
    
  • Solvent: Ethyl Acetate (EtOAc) / Chloroform (1:1 v/v)

Step-by-Step Workflow:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10 mmol (1.96 g) of the ketone in 50 mL of EtOAc/CHCl

    
     (1:1).
    
  • Addition: Add finely powdered

    
     (22 mmol, 4.91 g) in one portion. The mixture will appear as a dark green suspension.
    
  • Reflux: Heat the mixture to vigorous reflux (approx. 70-75°C) for 3–5 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The disappearance of the starting material and the appearance of a less polar spot indicates conversion.[2] The green

      
       will turn into white 
      
      
      precipitate.
  • Workup: Cool to room temperature. Filter off the white

    
     solid through a pad of Celite.
    
  • Purification: Concentrate the filtrate under reduced pressure. The residue is typically pure enough for the next step. If necessary, recrystallize from cold ethanol.[2]

Critical Quality Attribute (CQA):

  • 1H NMR Validation: Look for the disappearance of the methyl singlet (~2.5 ppm) and the appearance of the

    
    -methylene singlet (
    
    
    ) at approximately 4.40 ppm .

Module B: Enantioselective Reduction

Objective: Synthesis of (S)-1-(4-Fluoro-3-isopropoxyphenyl)ethanol. Application: Chiral intermediate for stereospecific drug binding pockets.

Mechanistic Insight

Standard reduction with

Corey-Bakshi-Shibata (CBS) reduction

2
Protocol: (S)-CBS Reduction[1]

Reagents:

  • Substrate: 1.0 equiv

  • Catalyst: (S)-Me-CBS-oxazaborolidine (0.1 equiv, 1M in toluene)

  • Reductant: Borane-dimethyl sulfide complex (

    
    ) (0.6 equiv)
    
  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a 100 mL flask and purge with Argon.

  • Catalyst Prep: Add (S)-Me-CBS solution (1.0 mmol) and anhydrous THF (20 mL). Cool to 0°C.

  • Borane Addition: Add

    
     (6.0 mmol) to the catalyst solution. Stir for 15 min.
    
  • Substrate Addition: Dissolve the ketone (10 mmol) in 10 mL anhydrous THF. Add this solution dropwise to the catalyst/borane mixture over 30–60 minutes via syringe pump.

    • Why Slow Addition? To maintain a low concentration of free ketone, ensuring it binds to the catalyst before reacting with free borane (which would cause racemic reduction).[2]

  • Quench: After TLC confirms completion (~1 hour), carefully quench with Methanol (5 mL) at 0°C (Caution:

    
     gas evolution).
    
  • Workup: Concentrate, redissolve in ether, wash with 1N HCl (to remove catalyst), saturated

    
    , and brine.
    
  • Analysis: Determine Enantiomeric Excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

Module C: Reductive Amination

Objective: Synthesis of N-substituted derivatives. Application: Introduction of amine pharmacophores.

Mechanistic Insight

Acetophenones are sterically more hindered and less electrophilic than aldehydes. Direct reaction with amines often leads to poor imine conversion. We employ Titanium(IV) isopropoxide (


)2
Workflow Visualization

ReductiveAminationStartKetone + Amine (1.2 equiv)LewisAcidAdd Ti(OiPr)4 (1.5 equiv)Stir Neat/THF, 6-12hStart->LewisAcidImineImine/Titanium Complex FormedLewisAcid->ImineReductionAdd NaBH4 (or NaBH3CN)in MeOHImine->ReductionWorkupQuench with NaOH (aq)Filter TiO2 precipitateReduction->Workup

Caption: Lewis-acid mediated reductive amination workflow.

Protocol: Ti(OiPr)4 Mediated Amination

Reagents:

  • Substrate: 1.0 equiv

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Lewis Acid:

    
     (1.5 equiv)
    
  • Reductant:

    
     (1.5 equiv)[1]
    
  • Solvent: THF (dry) and Methanol

Step-by-Step Workflow:

  • Imine Formation: In a dry vial, mix the ketone (5 mmol), amine (6 mmol), and

    
     (7.5 mmol).[2] Stir neat or in minimal THF at room temperature for 12 hours.
    
    • Note: The mixture will become viscous.

  • Dilution: Dilute the mixture with anhydrous Methanol (10 mL).

  • Reduction: Cool to 0°C. Add

    
     (7.5 mmol) portion-wise. (Caution: Exothermic).
    
  • Quench: Stir for 2 hours at room temp. Quench by adding 1N NaOH (5 mL).

    • Observation: A white/yellow precipitate of Titanium dioxide (

      
      ) will form.
      
  • Filtration: Filter the suspension through Celite to remove titanium salts. Wash the pad with EtOAc.

  • Purification: The filtrate is extracted with EtOAc, dried over

    
    , and purified via amine-functionalized silica gel chromatography.
    

References

  • King, L. C., & Ostrum, G. K. (1964).[2] Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461.[2] Link

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[2] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society, 109(18), 5551–5553.[2] Link

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350.[2] Link

Troubleshooting & Optimization

Technical Guide: Optimization of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and process chemists optimizing the synthesis of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone (CAS 1394962-80-1).

Executive Summary

The synthesis of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone typically proceeds via the O-alkylation of the commercially available precursor 1-(4-Fluoro-3-hydroxyphenyl)ethanone (CAS 949159-95-9) with an isopropyl halide.

While conceptually simple, this reaction is frequently plagued by competitive E2 elimination , leading to the consumption of the electrophile (isopropyl halide) into propene gas, resulting in stalled conversion and poor yields. This guide addresses the kinetic and thermodynamic bottlenecks of this specific transformation.

Core Reaction Scheme

The target transformation involves the nucleophilic attack of the phenoxide ion on the secondary carbon of the isopropyl group.

ReactionScheme SM1 3'-Hydroxy-4'-fluoroacetophenone (Nucleophile) Product 1-(4-Fluoro-3-isopropoxyphenyl)ethanone (Target) SM1->Product SN2 (Major) K2CO3, DMF, 60°C SM2 2-Bromopropane (Electrophile) SM2->Product Side Propene (Gas) (Side Product via E2) SM2->Side E2 Elimination (Competes at High T/Base)

Figure 1: Reaction pathway showing the competition between substitution (SN2) and elimination (E2).

Optimized Protocol (Standard Operating Procedure)

This protocol is engineered to maximize the SN2/E2 ratio.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
3'-Hydroxy-4'-fluoroacetophenone 1.0SubstrateLimiting reagent.
2-Bromopropane 1.5 – 2.0ElectrophileVolatile (bp 59°C). Excess required due to elimination.
Potassium Carbonate (K₂CO₃) 2.0BaseAnhydrous, micronized preferred.
Potassium Iodide (KI) 0.1 (10 mol%)CatalystFinkelstein catalyst; converts Br to I in situ.
DMF (N,N-Dimethylformamide) [0.5 M]SolventPolar aprotic is essential for SN2.
Step-by-Step Workflow
  • Charge: To a reaction vessel equipped with a magnetic stir bar, add 3'-Hydroxy-4'-fluoroacetophenone (1.0 equiv), K₂CO₃ (2.0 equiv), and KI (0.1 equiv).

  • Solvate: Add anhydrous DMF (concentration ~0.5 M relative to substrate). Stir for 10 minutes at room temperature to ensure partial deprotonation.

  • Addition: Add 2-Bromopropane (1.5 equiv) in one portion.

  • Reaction:

    • Option A (Sealed Tube - Recommended): Seal the vessel and heat to 60°C for 6–12 hours. Sealing prevents the loss of volatile bromide and propene, keeping the effective concentration of electrophile high.

    • Option B (Reflux): If using standard glassware, attach a reflux condenser (cooled to 0°C) and heat to 55°C . You may need to add an additional 0.5 equiv of bromide after 4 hours.

  • Monitor: Check via TLC (Hexane:EtOAc 4:1) or HPLC.[1] Look for the disappearance of the phenol (more polar).

  • Workup:

    • Dilute with water (5x reaction volume).

    • Extract with Ethyl Acetate (3x).[1]

    • Wash organic layer with LiCl (5% aq) to remove residual DMF (Critical for oil products).

    • Dry over Na₂SO₄ and concentrate.[1][2]

Troubleshooting & FAQs

Issue 1: Incomplete Conversion (Stalled Reaction)

Symptom: The reaction stops at 60-70% conversion. Adding more time does not help. The alkyl halide spot is gone from TLC. Root Cause: The secondary halide (2-bromopropane) has undergone E2 elimination to form propene gas, which escapes the mixture. The electrophile is depleted before the nucleophile.

  • Corrective Action:

    • Add more electrophile: Add another 0.5–1.0 equiv of 2-bromopropane and continue heating.

    • Lower Temperature: Reduce temperature to 50°C. SN2 is less sensitive to temperature than E2; lower heat favors substitution slightly.

    • Switch Reagent: Use 2-Iodopropane (more reactive, lower temp required) or Isopropyl Methanesulfonate (mesylate).

Issue 2: Low Yield due to "Oiling Out" or Emulsions

Symptom: The product is an oil that traps DMF, making it difficult to crystallize or purify. Root Cause: DMF is miscible with water and difficult to partition.

  • Corrective Action:

    • LiCl Wash: During workup, wash the organic phase with 5% Lithium Chloride solution. This pulls DMF into the aqueous phase effectively.

    • Alternative Solvent: Switch to Acetonitrile (MeCN) . It is easier to remove (bp 82°C) but the reaction will be slower (requires reflux ~80°C).

Issue 3: New Impurity appearing just above the Product

Symptom: A spot appears close to the product on TLC.[1][2] Root Cause: C-Alkylation . Phenoxides are ambident nucleophiles. While O-alkylation is preferred in polar aprotic solvents, high temperatures or very "hard" bases can promote C-alkylation on the ring (ortho to the phenol).

  • Corrective Action:

    • Milder Base: Ensure you are using K₂CO₃, not KOH or NaH.

    • Control Exotherm: Do not overheat. Keep T < 80°C.

Issue 4: Can I use the Mitsunobu Reaction instead?

Question: "I want to avoid the elimination issue entirely. Can I use Isopropanol?" Answer: Yes. The Mitsunobu reaction is a viable alternative if the SN2 route fails.

  • Protocol: Phenol (1.0 eq), Isopropanol (1.2 eq), PPh₃ (1.2 eq) in THF. Cool to 0°C, then add DIAD/DEAD (1.2 eq) dropwise.

  • Pros: No elimination side product; mild conditions (RT).

  • Cons: Atom economy is poor (generates Ph₃PO and hydrazine byproduct); purification can be harder.

Decision Logic for Optimization

Use this flowchart to diagnose your specific yield issue.

Troubleshooting Start Start: Low Yield / Incomplete Rxn CheckTLC Check TLC/HPLC: Is Alkyl Halide present? Start->CheckTLC HalideGone No: Halide Consumed CheckTLC->HalideGone Smells like Propene? HalidePresent Yes: Halide Remains CheckTLC->HalidePresent Elimination Diagnosis: E2 Elimination (Propene formation) HalideGone->Elimination Kinetics Diagnosis: Slow Kinetics HalidePresent->Kinetics Action1 Action: Add 0.5 eq Halide + Seal Vessel Elimination->Action1 Action2 Action: Add 10 mol% KI (Finkelstein) or Increase T Kinetics->Action2

Figure 2: Troubleshooting logic flow for optimizing the alkylation step.

References

  • ChemicalBook. (2023). 1-(4-Fluoro-3-isopropoxyphenyl)ethanone Basic Information. Link

  • PubChem. (2025).[3] 1-(4-Fluoro-3-hydroxyphenyl)ethanone Compound Summary. Link

  • Google Patents. (2016). WO2016109559A2 - Small molecule inhibitors of lactate dehydrogenase. (Context for related intermediates). Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.

Sources

Technical Support Center: Purification of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Welcome to the Technical Support Center. This guide addresses the purification of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone (CAS: 1394962-80-1).[1][2]

This molecule is a lipophilic acetophenone derivative, typically synthesized via the O-alkylation of 1-(4-fluoro-3-hydroxyphenyl)ethanone using an isopropyl halide.[1] The primary challenge in purifying this compound is separating the neutral product from unreacted phenolic starting material and preventing "oiling out" during crystallization due to the flexible isopropoxy chain.

Physicochemical Snapshot
PropertyDataTechnical Note
Molecular Formula

MW: 196.22 g/mol
State (Pure) Low-melting solid or Viscous OilOften persists as a supercooled liquid.[1]
Solubility Soluble in EtOAc, DCM, MeOHInsoluble in water.[1]
Key Impurity Unreacted Phenol (Starting Material)Acidic (

).[1]
Boiling Point ~280°C (Predicted)Do not attempt atmospheric distillation.

Critical Pre-Purification Protocol: The "Base Wash"

User Issue: "I ran a column, but my product still contains 5-10% starting material."

Root Cause: The starting material (1-(4-fluoro-3-hydroxyphenyl)ethanone) and the product have similar polarities on silica gel, causing co-elution (tailing).[1]

The Fix: You must exploit the acidity of the phenolic impurity before chromatography. This is a self-validating system : if the pH is correct, the separation is chemically guaranteed.[1]

The "Base Wash" Workflow
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • The Scrubber: Wash the organic layer 2x with 1M NaOH (or 10%

    
    ).
    
    • Mechanism:[1][3][4] The phenol (

      
      ) is deprotonated to the phenoxide (
      
      
      
      ), which is highly water-soluble.[1] The product (an ether) remains neutral and stays in the organic layer.
  • Validation: Check the aqueous wash by acidifying a small aliquot with HCl. If a precipitate forms, you have successfully removed the impurity.[1]

  • Neutralization: Wash the organic layer 1x with Brine, dry over

    
    , and concentrate.
    

Troubleshooting Guide: Purification Methods

Method A: Recrystallization (For Solids)

Recommended for purity >98% when the compound solidifies.[1]

Q: My product is "oiling out" (forming droplets) instead of crystallizing. What is wrong? A: This occurs when the temperature is above the solvent-mixture saturation point, or the cooling is too rapid.[1] The isopropoxy group adds rotational freedom, inhibiting lattice formation.[1]

Protocol: The "Two-Solvent" Fix

  • Dissolve crude solid in the minimum amount of warm Ethyl Acetate (EtOAc) (approx. 40-45°C).

  • Slowly add Hexane (or Heptane) dropwise until persistent cloudiness appears.

  • Add one drop of EtOAc to clear the solution.

  • Crucial Step: Seed the solution with a tiny crystal of pure product (if available) or scratch the glass surface.

  • Allow to cool to Room Temperature (RT) slowly over 2 hours. Do not put it directly in the fridge.

  • Once solids appear, move to 4°C.

Method B: Flash Chromatography (For Oils)

Recommended if the compound refuses to solidify.[1]

Q: The spots on my TLC are streaking. How do I fix this? A: Streaking usually indicates residual acidic species or column overload.[1]

Optimized Column Conditions:

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Hexane : Ethyl Acetate gradient.[1]

    • Start: 95:5 (Hex:EtOAc) to elute non-polar impurities (e.g., isopropyl halides).[1]

    • Ramp: 90:10

      
       80:20 to elute the product.
      
  • Loading: Load the crude as a liquid (if oil) or adsorbed onto silica (dry load) to prevent band broadening.[1]

Diagnostic Flowchart

The following diagram illustrates the decision logic for purifying this specific intermediate.

PurificationLogic Start Crude Reaction Mixture TLC TLC Analysis (Check for Phenol) Start->TLC BaseWash Perform Base Wash (1M NaOH Extraction) TLC->BaseWash Phenol Present PhaseCheck Physical State? TLC->PhaseCheck Phenol Absent BaseWash->PhaseCheck Recryst Recrystallization (EtOAc / Hexane) PhaseCheck->Recryst Solid Column Flash Chromatography (0-20% EtOAc in Hexane) PhaseCheck->Column Oil / Gum OilOut Issue: Oiling Out Recryst->OilOut Fail Final Pure Product (>98%) Recryst->Final Column->Final Seed Re-heat & Seed Slow Cool OilOut->Seed Seed->Recryst

Caption: Decision tree for isolating 1-(4-Fluoro-3-isopropoxyphenyl)ethanone, prioritizing chemical removal of impurities before physical separation.

Frequently Asked Questions (FAQs)

Q1: Can I distill this compound to purify it? A: Not recommended. While acetophenones are stable, the isopropoxy ether linkage can undergo thermal cleavage (dealkylation) at high temperatures (>200°C) required for atmospheric distillation. If you must distill, use high vacuum (<1 mmHg) to keep the bath temperature below 150°C.[1]

Q2: Why is my yield lower than expected after the Base Wash? A: You may be forming an emulsion or the product might have partial solubility in the aqueous phase if the ionic strength is low.

  • Fix: Saturate the aqueous layer with NaCl (Brine) during the extraction to "salt out" the organic product. Ensure you back-extract the aqueous basic layer with one portion of EtOAc to recover any trapped product.[1]

Q3: How do I confirm the structure is correct? A: Look for these diagnostic NMR signals:

  • 
     NMR:  A septet at 
    
    
    
    ppm (1H) for the isopropyl CH, and a doublet at
    
    
    ppm (6H) for the methyl groups.[1] The acetyl methyl group will appear as a singlet at
    
    
    ppm.[1]
  • 
     NMR:  A singlet around 
    
    
    
    to
    
    
    ppm (depending on solvent).[1]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 45119097, 1-(4-Fluoro-3-hydroxyphenyl)ethanone. Retrieved from [Link][1]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Standard reference for recrystallization of low-melting solids and phenol removal).

Sources

Technical Support Center: Production of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Pharmaceutical Intermediates Division

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding common impurities encountered during its production. Our focus is on providing not just solutions, but also the underlying chemical principles to empower users to proactively control their synthetic outcomes.

Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic pathway for 1-(4-Fluoro-3-isopropoxyphenyl)ethanone, and where do impurities typically originate?

The most prevalent and industrially scalable method for synthesizing 1-(4-Fluoro-3-isopropoxyphenyl)ethanone is the Friedel-Crafts acylation of 1-fluoro-2-isopropoxybenzene.[1][2][3] This reaction involves the electrophilic aromatic substitution of an acetyl group onto the aromatic ring, typically using acetyl chloride or acetic anhydride as the acylating agent and a strong Lewis acid catalyst like aluminum chloride (AlCl₃).

Impurities are not just random occurrences; they are logical consequences of the reaction chemistry. They can be broadly categorized as follows:

  • Process-Related Impurities: These are substances that arise directly from the main reaction or subsequent work-up steps. They include unreacted starting materials, isomeric by-products, and products of side-reactions.[4][5]

  • Starting Material-Related Impurities: Impurities present in the initial raw materials can be carried through the synthesis and contaminate the final product.[6][7]

  • Reagent- and Environment-Related Impurities: This category includes residual catalysts, solvents, and by-products from degradation due to factors like moisture or temperature.[7][8]

The following diagram illustrates the overall synthetic workflow and highlights the key stages where impurities are introduced.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Purification A 2-Fluorophenol C 1-Fluoro-2-isopropoxybenzene (Starting Material) A->C B Isopropyl Bromide B->C imp1 Impurity: Unreacted 2-Fluorophenol C->imp1 E 1-(4-Fluoro-3-isopropoxyphenyl)ethanone (Desired Product) C->E F Crude Product C->F D Acetyl Chloride / AlCl₃ D->E imp2 Impurity: Regioisomers E->imp2 imp3 Impurity: De-isopropylated Product E->imp3 imp4 Impurity: Unreacted Starting Material E->imp4 E->F G Purified Product F->G imp5 Impurity: Residual Solvents G->imp5 imp6 Impurity: Inorganic Salts G->imp6

Caption: Synthetic workflow and impurity introduction points.

Q2: During analysis of my crude product, I see a significant peak with the same mass as my target compound. What is this likely to be, and why does it form?

This is almost certainly a regioisomeric impurity . Its formation is a direct consequence of the directing effects of the substituents on the starting material, 1-fluoro-2-isopropoxybenzene.

Causality: In electrophilic aromatic substitution, the existing groups on the benzene ring direct the incoming electrophile (the acylium ion) to specific positions.

  • Isopropoxy Group (-OC₃H₇): This is a strongly activating, ortho, para-directing group due to resonance donation of its lone pair electrons.

  • Fluoro Group (-F): This is a deactivating group due to its high electronegativity (inductive effect), but it is also ortho, para-directing because of resonance.

The strongly activating isopropoxy group dominates the directing effect. Acylation will therefore occur primarily at the positions ortho and para to it.

  • Desired Product: Acylation occurs at the position para to the isopropoxy group, yielding 1-(4-Fluoro-3-isopropoxyphenyl)ethanone .

  • Major Impurity: Acylation occurs at the position ortho to the isopropoxy group, yielding 1-(2-Fluoro-5-isopropoxyphenyl)ethanone .

The steric hindrance from the bulky isopropoxy group can influence the ratio of these isomers, but the formation of the ortho-acylated product is a common challenge.

G cluster_main Electrophilic Aromatic Substitution start 1-Fluoro-2-isopropoxybenzene + Acetyl Chloride/AlCl₃ product_para Desired Product (Para-acylation) 1-(4-Fluoro-3-isopropoxyphenyl)ethanone start->product_para Major Pathway product_ortho Regioisomeric Impurity (Ortho-acylation) 1-(2-Fluoro-5-isopropoxyphenyl)ethanone start->product_ortho Side Reaction

Caption: Formation of desired product vs. regioisomeric impurity.

Q3: My mass spectrometry data indicates the presence of an impurity with a molecular weight of 154.14 g/mol , corresponding to the loss of a propyl group. What is this substance?

This impurity is 1-(4-Fluoro-3-hydroxyphenyl)ethanone (MW: 154.14 g/mol ).[9][10] It is formed via the cleavage of the isopropoxy ether bond , a side reaction catalyzed by the Lewis acid (AlCl₃).

Mechanism of Formation: The Lewis acidic AlCl₃ can coordinate with the lone pair electrons on the oxygen atom of the isopropoxy group. This complexation weakens the C-O bond. If trace amounts of water are present in the reaction mixture, or during the aqueous workup, this activated complex can be hydrolyzed, cleaving the isopropyl group and leaving a hydroxyl group in its place. This is a known limitation of using strong Lewis acids with substrates containing ether functionalities.[11]

Troubleshooting and Optimization Guide

Proactive control of reaction parameters is critical to minimizing impurity formation. The following table outlines common issues and provides field-proven solutions.

Problem Observed Potential Root Cause Recommended Corrective & Preventive Action
High levels of regioisomeric impurity Reaction temperature is too high, promoting the formation of the thermodynamically less stable ortho product.Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the acylating agent and catalyst. This favors the kinetic product, which is often the desired para isomer.
Non-optimal Lewis acid or solvent system.Reagent Selection: Consider using a milder Lewis acid catalyst (e.g., FeCl₃, ZnCl₂) which may offer better regioselectivity, albeit potentially at the cost of reaction rate.
Presence of 1-(4-Fluoro-3-hydroxyphenyl)ethanone Moisture in reagents or solvents; excessive amount of Lewis acid.Anhydrous Conditions: Ensure all glassware is oven-dried. Use anhydrous grade solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[12]
Excessive reaction time or temperature during workup.Stoichiometry & Time: Use the minimum stoichiometric amount of AlCl₃ required to drive the reaction to completion (typically 1.1-1.5 equivalents). Quench the reaction promptly once complete and avoid prolonged exposure to acidic conditions at elevated temperatures during workup.
Significant unreacted 1-fluoro-2-isopropoxybenzene Insufficient catalyst activity or incomplete reaction.Catalyst Quality & Stoichiometry: Use fresh, high-purity AlCl₃. Ensure adequate mixing to prevent localized quenching of the catalyst. A slight excess of the acylating agent can help drive the reaction to completion.
Residual solvents or inorganic salts in final product Inefficient purification process.Purification Protocol: Employ a robust purification method. Recrystallization is often effective for removing both isomeric impurities and inorganic salts. If chromatography is used, ensure proper solvent system selection for optimal separation. Use techniques like GC-Headspace to confirm solvent removal.[13]
Impurity Profile Summary

The table below summarizes the key impurities discussed, their structures, and typical origin.

Impurity NameChemical StructureMolecular WeightOrigin
1-(2-Fluoro-5-isopropoxyphenyl)ethanone C₁₁H₁₃FO₂196.22Process-Related (Regioisomer)
1-(4-Fluoro-3-hydroxyphenyl)ethanone C₈H₇FO₂154.14Process-Related (Side-reaction/Degradation)[9]
1-Fluoro-2-isopropoxybenzene C₉H₁₁FO154.18Starting Material (Unreacted)[14][15]
2-Fluorophenol C₆H₅FO112.10Starting Material-Related (From synthesis of 1-fluoro-2-isopropoxybenzene)[15]
Analytical Protocol: Impurity Profiling by HPLC

A robust High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying the desired product from its closely related impurities.

Objective: To resolve 1-(4-Fluoro-3-isopropoxyphenyl)ethanone from its primary process-related impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the crude reaction mixture or final product.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Instrument: HPLC system with UV or Diode Array Detector (DAD).[16][17]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 30
      15.0 80
      18.0 80
      18.1 30

      | 22.0 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify peaks based on their retention times relative to a pure standard of the desired product.

    • The regioisomeric impurity will typically have a slightly different retention time. The de-isopropylated impurity, being more polar, will elute earlier.

    • Quantify impurities using area percentage or by creating a calibration curve with synthesized impurity standards.

References
  • Veeprho. Sources and Types of Impurities in Pharmaceutical Substances. [Link]

  • National Institutes of Health (NIH). Recent trends in the impurity profile of pharmaceuticals. [Link]

  • ResearchGate. Unusual synthesis of 1-(4-fluorobenzyl)-N-(1-(1-(4-fluorobenzyl)-6-isopropoxy-1H-benzo[d]imidazol-2-yl)piperidin-4-yl). [Link]

  • Quora. What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)?. [Link]

  • PubChem. 1-(4-Fluoro-3-hydroxyphenyl)ethanone. [Link]

  • University of Cambridge. Friedel-Crafts Reaction. [Link]

  • Eurofins. ANALYTICAL METHOD SUMMARIES. [Link]

  • Google Patents. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
  • Asian Journal of Chemistry. Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. [Link]

  • National Institutes of Health (NIH). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link]

  • Springer. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link]

  • Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

  • ResearchGate. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link]

  • YouTube. Friedel Crafts Alkylation and Acylation | Complete Breakdown | Organic Chemistry 18.2. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 1-(4-Fluoro-3-isopropoxyphenyl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this specific Friedel-Crafts acylation. We will move beyond rote procedural steps to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your reaction with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing 1-(4-Fluoro-3-isopropoxyphenyl)ethanone?

The synthesis, typically a Friedel-Crafts acylation of 1-fluoro-2-isopropoxybenzene, presents a classic optimization challenge. The aromatic ring is activated by the isopropoxy group and deactivated by the fluorine atom. The key is to achieve selective acylation at the para-position relative to the isopropoxy group while avoiding common side reactions. Temperature is the most critical parameter to control this delicate balance.

Q2: What is the recommended starting temperature for this reaction, and why?

For a standard Friedel-Crafts acylation using a Lewis acid like aluminum chloride (AlCl₃) and acetyl chloride in a solvent such as dichloromethane (DCM), it is crucial to start at a low temperature, typically 0°C .[1]

Causality: The initial complex formation between the Lewis acid and acetyl chloride is highly exothermic.[2] Starting at a low temperature serves two primary purposes:

  • Manages Exothermicity: It allows for safe and controlled dissipation of the heat generated upon mixing the reagents, preventing runaway reactions.

  • Favors Kinetic Product: Lower temperatures generally favor the formation of the kinetically controlled product, which in this case is the desired para-acylated isomer.[1][3] It minimizes the energy available for the system to overcome activation barriers for undesired side reactions.

Q3: My reaction shows low conversion at 0°C. Should I increase the temperature?

Yes, if the reaction is sluggish, a gradual and controlled increase in temperature is the correct approach. After the initial addition of reagents at 0°C, allow the reaction to stir for a period (e.g., 30-60 minutes) and monitor the progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If conversion remains low, you can allow the reaction to slowly warm to room temperature (20-25°C).

Expert Insight: Some reactions may require gentle heating to overcome the activation energy.[1][4] However, exceeding 40-50°C with a strong Lewis acid like AlCl₃ significantly increases the risk of side reactions. A systematic approach is best: check for conversion at 0°C, then room temperature, before considering gentle heating.

Q4: I am observing significant byproduct formation. How does temperature contribute to this, and what are the likely impurities?

Elevated temperatures are a primary cause of byproduct formation. The two most probable side reactions for this substrate are:

  • Cleavage of the Isopropoxy Ether: The ether linkage can be susceptible to cleavage under harsh Lewis acid conditions, especially at higher temperatures.[1] This would result in the formation of 1-(4-fluoro-3-hydroxyphenyl)ethanone.

  • Isomer Formation: While the directing effects of the substituents strongly favor acylation at the desired position, higher temperatures can provide enough energy to overcome the selectivity, potentially leading to other regioisomers.

If byproducts are detected, the first corrective action should be to repeat the reaction at a lower temperature for a longer duration.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
No Reaction or Very Low Conversion 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is hygroscopic and deactivates in the presence of moisture.[3] 2. Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, effectively sequestering it.[5][6] 3. Reaction Temperature Too Low: The activation energy barrier is not being overcome.1. Ensure all glassware is oven-dried or flame-dried. Use fresh, anhydrous Lewis acid and anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. A stoichiometric amount (at least 1.1-1.2 equivalents) of the Lewis acid is typically required. 3. After initial stirring at 0°C, allow the reaction to warm to room temperature. Monitor progress before considering gentle heating (e.g., reflux in DCM at ~40°C).
Formation of Multiple Products (Poor Selectivity) 1. Reaction Temperature Too High: Higher temperatures can lead to the formation of thermodynamically favored, but undesired, isomers.[3] 2. Inappropriate Lewis Acid: Very strong Lewis acids can sometimes reduce selectivity.1. Maintain the reaction temperature at 0°C or below for the entire duration. Increase reaction time instead of temperature. 2. Consider a milder Lewis acid catalyst (e.g., FeCl₃, ZnCl₂) which may require slightly higher temperatures but can offer better selectivity.[1]
Evidence of Ether Cleavage (e.g., phenolic byproduct) 1. Excessively High Temperature: The C-O bond of the ether is being broken. 2. Prolonged Reaction Time at Elevated Temperature: The combination of heat and strong Lewis acid is causing substrate degradation.1. Immediately reduce the reaction temperature. The optimal window is one that allows for reasonable conversion without significant degradation. 2. Reduce the overall heating time. If the reaction is slow, it is better to accept a moderate yield of clean product than to push for high conversion and generate difficult-to-remove impurities.
Difficult Workup / Emulsion Formation Highly Exothermic Quenching: The reaction of excess AlCl₃ with water is violent and forms aluminum hydroxides that can cause emulsions.Quench the reaction by slowly and carefully transferring the reaction mixture to a flask containing a mixture of crushed ice and dilute hydrochloric acid with vigorous stirring.[1] This protonates the aluminum hydroxides, making them more soluble in the aqueous layer.

Experimental Workflow & Protocols

General Experimental Workflow Diagram

The following diagram outlines the typical workflow for the synthesis and analysis of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_glass Dry Glassware & Syringes prep_reagents Prepare Anhydrous Reagents & Solvents prep_glass->prep_reagents prep_inert Set up Inert Atmosphere (N2/Ar) prep_reagents->prep_inert add_reagents Charge Reactor with Solvent, Substrate & AlCl3 prep_inert->add_reagents cool Cool to 0°C add_reagents->cool add_acetyl Slowly Add Acetyl Chloride cool->add_acetyl stir Stir at 0°C to RT add_acetyl->stir monitor Monitor by TLC/HPLC stir->monitor quench Quench on Ice/HCl monitor->quench extract Extract with Organic Solvent quench->extract wash Wash, Dry & Concentrate extract->wash purify Purify (e.g., Column Chromatography) wash->purify char Characterize Product (NMR, MS, etc.) purify->char purity_check Check Purity (HPLC/GC) char->purity_check

Caption: Experimental workflow for Friedel-Crafts acylation.

Step-by-Step Protocol for Temperature Optimization

This protocol provides a framework for optimizing the reaction temperature.

  • Preparation: Under an inert nitrogen atmosphere, add 1-fluoro-2-isopropoxybenzene (1.0 eq) and anhydrous dichloromethane (DCM) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Catalyst Addition: Cool the solution to 0°C using an ice bath. Slowly add aluminum chloride (AlCl₃, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5°C. Stir the resulting suspension for 15 minutes.

  • Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 20-30 minutes, maintaining the internal temperature at 0-5°C.

  • Initial Reaction & Monitoring: Stir the mixture at 0°C for 1 hour. Take a small aliquot, quench it carefully in a separate vial with dilute HCl, extract with ethyl acetate, and spot on a TLC plate to check for the consumption of starting material and formation of the product.

  • Temperature Increase (If Necessary): If TLC analysis shows low conversion, remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring and monitor the reaction every 1-2 hours.

  • Workup: Once the reaction is complete (or no further conversion is observed), cool the mixture back to 0°C. In a separate beaker, prepare a mixture of crushed ice and 1M HCl. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.

  • Extraction and Purification: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Troubleshooting Decision Tree

Use this flowchart to diagnose and resolve common issues related to reaction temperature.

G start Reaction Complete? low_conversion Low Conversion? start->low_conversion No proceed Proceed to Workup start->proceed Yes byproducts Byproducts Observed? low_conversion->byproducts Yes check_reagents Action: Verify reagent/catalyst activity & stoichiometry. Ensure anhydrous conditions. low_conversion->check_reagents Still Low Conversion increase_temp Action: Gradually warm to RT. Monitor closely. byproducts->increase_temp No lower_temp Action: Repeat at lower temp for a longer duration. Consider a milder catalyst. byproducts->lower_temp Yes increase_temp->start check_reagents->start lower_temp->start

Caption: Troubleshooting flowchart for temperature optimization.

Analytical Methods for Monitoring

Effective and timely monitoring is crucial for optimization.

Technique Application Advantages Considerations
TLC (Thin Layer Chromatography) Rapid, qualitative check of reaction progress.Fast, inexpensive, requires minimal sample.Provides qualitative data only; may not resolve all byproducts.
GC-MS (Gas Chromatography-Mass Spectrometry) Quantitative analysis of volatile components.Excellent separation, provides mass information for byproduct identification.[7]Requires sample workup (quenching, extraction); not suitable for thermally labile compounds.
HPLC/UHPLC (High-Performance Liquid Chromatography) Gold standard for quantitative analysis.Highly accurate and reproducible for quantifying starting material, product, and impurities.[8]Slower than TLC; requires method development (column, mobile phase selection).[9][10]

Expert Recommendation: Use TLC for frequent, rapid checks at the bench. Once a promising temperature profile is identified, use HPLC or GC-MS to obtain quantitative data on yield and purity to finalize the optimized conditions.

References

  • ResearchGate. "Optimized condition of Friedel-Crafts acylation." Accessed March 2, 2026. [Link]

  • BYJU'S. "Friedel Crafts Acylation And Alkylation Reaction." Accessed March 2, 2026. [Link]

  • ACS Publications. "Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material." Accessed March 2, 2026. [Link]

  • International Journal of Chemical Studies. "Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts." Accessed March 2, 2026. [Link]

  • Google Patents. "WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone." Accessed March 2, 2026.
  • Master Organic Chemistry. "EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation." Accessed March 2, 2026. [Link]

  • Wikipedia. "Friedel–Crafts reaction." Accessed March 2, 2026. [Link]

  • RSC Publishing. "Analytical Methods." Accessed March 2, 2026. [Link]

  • Organic Chemistry Portal. "Friedel-Crafts Acylation." Accessed March 2, 2026. [Link]

  • State of New Jersey Department of Health. "Analytical Method Summaries." Accessed March 2, 2026. [Link]

  • PubChem. "1-(4-Fluoro-3-hydroxyphenyl)ethanone." Accessed March 2, 2026. [Link]

  • Hitec Zang. "Advanced Real-Time Process Analytics for Multistep Synthesis in Continuous Flow." Accessed March 2, 2026. [Link]

  • PubMed. "Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review." Accessed March 2, 2026. [Link]

Sources

Recrystallization solvents for 1-(4-Fluoro-3-isopropoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(4-Fluoro-3-isopropoxyphenyl)ethanone (CAS: 1394962-80-1). As a Senior Application Scientist, I have designed this portal to move beyond basic procedures, providing you with the mechanistic causality and self-validating workflows required to achieve >99% purity in your drug development and synthetic applications.

Part 1: Diagnostic Dashboard & Physicochemical Profiling

Before selecting a recrystallization solvent, we must analyze the molecular architecture of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone[1].

  • The Ketone Moiety: Acts as a strong hydrogen-bond acceptor, making the molecule highly soluble in protic solvents (like ethanol) at elevated temperatures.

  • The Isopropoxy & Fluoro Groups: These substituents significantly increase the lipophilicity and steric bulk of the phenyl ring. This dual nature means the compound exhibits moderate polarity, rendering it highly soluble in dichloromethane and ethyl acetate, but poorly soluble in cold alkanes or water.

To exploit these solubility differentials, we utilize mixed-solvent systems. Literature on structurally analogous substituted acetophenones confirms that ethanol/water or ethyl acetate/alkane gradients provide the highest thermodynamic driving force for crystal lattice formation[2],[3].

Quantitative Solvent Selection Matrix

The following table summarizes the optimal solvent systems based on the specific impurity profile of your crude batch.

Solvent System (Good / Poor)Optimal Ratio (v/v)Boiling Point (°C)Target Impurity ProfileEst. Recovery YieldCausality / Mechanism of Action
Ethanol / Water 80:2078 / 100Non-polar byproducts (e.g., alkyl halides)>85%H-bonding in hot EtOH dissolves the ketone; water forces hydrophobic collapse upon cooling.
Ethyl Acetate / Hexanes 1:477 / 68Polar unreacted precursors (e.g., phenols)>90%EtOAc disrupts polar impurities; Hexane selectively crashes out the lipophilic target molecule.
Isopropanol (IPA) Neat82Mixed trace impurities~80%Slower evaporation and moderate polarity allow for highly ordered, slow crystal nucleation.

Part 2: Solvent Selection Workflow

To ensure you choose the correct system, follow this logic tree based on your pre-crystallization HPLC/TLC data.

SolventSelection A Crude 1-(4-Fluoro-3-isopropoxyphenyl)ethanone B Impurity Profiling (HPLC/TLC) A->B C Polar Impurities Dominant (e.g., Phenolic precursors) B->C High Polarity D Non-Polar Impurities Dominant (e.g., Alkylated byproducts) B->D Low Polarity E System: Hexane/Ethyl Acetate (Polar impurities stay in solution) C->E F System: Ethanol/Water (Non-polar impurities stay in solution) D->F

Workflow for selecting recrystallization solvents based on impurity polarity.

Part 3: Self-Validating Experimental Protocol

A robust protocol must be self-validating—meaning the physical chemistry of the system provides visual or thermal feedback at each step to confirm you are on the right track. Below is the standard methodology for precipitating pure crystalline acetophenone derivatives[4].

Protocol: Cloud-Point Titration via Mixed Solvents (Ethyl Acetate / Hexanes)

Step 1: Primary Dissolution (The "Good" Solvent)

  • Place the crude 1-(4-Fluoro-3-isopropoxyphenyl)ethanone in an Erlenmeyer flask.

  • Add a minimal volume of Ethyl Acetate (approx. 2-3 mL per gram of crude).

  • Heat to a gentle reflux (approx. 70°C) while stirring until complete dissolution occurs.

  • Causality: Using the absolute minimum volume of the "good" solvent ensures the final mixture will reach supersaturation quickly upon cooling.

Step 2: Anti-Solvent Titration (The "Poor" Solvent) - [Self-Validation Step]

  • Maintain the solution at reflux.

  • Begin adding hot Hexanes dropwise.

  • Validation Check: Continue addition until the solution turns faintly cloudy (turbid) and the cloudiness persists for more than 3 seconds. This visual cue is your self-validation that the thermodynamic saturation point has been achieved. If you add 10 volumes of hexane and see no cloudiness, your initial EtOAc volume was too high; you must boil off 50% of the solvent and repeat.

  • Once the persistent cloud point is reached, add exactly 1-2 drops of hot Ethyl Acetate until the solution just clears.

Step 3: Controlled Nucleation

  • Remove the flask from the heat source. Do not disturb or agitate the flask.

  • Allow it to cool to room temperature ambiently over 1-2 hours.

  • Causality: Rapid cooling (e.g., plunging into an ice bath immediately) traps impurities within the rapidly forming crystal lattice. Slow cooling allows the molecules to selectively pack into the most thermodynamically stable, pure crystal structure.

Step 4: Isolation and Washing

  • Once at room temperature, transfer the flask to an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Filter the crystals via vacuum filtration (Büchner funnel).

  • Wash the filter cake with a small volume of ice-cold Hexanes to remove surface mother-liquor without redissolving the product.

Part 4: Troubleshooting & FAQs

Q1: My compound is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out occurs when the temperature at which the compound saturates the solvent is higher than the melting point of the compound itself. Because 1-(4-Fluoro-3-isopropoxyphenyl)ethanone has bulky substituents that lower its melting point, it is prone to this.

  • The Fix: You must lower the saturation temperature. Re-dissolve the oil by adding a small amount of your "good" solvent (e.g., EtOAc or Ethanol). Allow the solution to cool to room temperature before adding your anti-solvent (Hexane or Water). Induce crystallization by scratching the inside of the flask with a glass rod to provide a nucleation site.

Q2: I am using Ethanol, but my recovery yield is incredibly low (<40%). What is the mechanistic cause? A: Acetophenone derivatives can maintain high solubility in ethanol even at room temperature due to strong dipole-dipole interactions[3].

  • The Fix: You are lacking a sufficient thermodynamic push to break the solute-solvent bonds. You must introduce an anti-solvent. Heat your ethanol solution, and add hot water dropwise until the cloud point is reached (as described in the protocol above). The highly polar water molecules will disrupt the ethanol-ketone hydrogen bonds, forcing the lipophilic compound out of solution.

Q3: My NMR shows co-crystallization of the starting material (e.g., 4-fluoro-3-isopropoxybenzene). How do I separate them? A: If your starting material lacks the ketone group, it is significantly more lipophilic than your target product.

  • The Fix: Switch your solvent system. A non-polar impurity will co-precipitate if you use a Hexane-heavy system. Instead, use an Ethanol/Water system. The non-polar starting material will remain dissolved in the mother liquor, while the more polar ketone target will crystallize out as the water concentration increases.

References

1.1 2.3 3.2 4.4

Sources

Technical Support Center: Moisture Management in 1-(4-Fluoro-3-isopropoxyphenyl)ethanone Processing

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Target Compound: 1-(4-Fluoro-3-isopropoxyphenyl)ethanone (CAS: 1394962-80-1)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges of processing 1-(4-Fluoro-3-isopropoxyphenyl)ethanone. While this fluorinated, alkoxylated acetophenone building block is inherently stable on the benchtop, its downstream functionalization—specifically during enolization, organometallic additions, and hydride reductions—is acutely sensitive to moisture.

This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to ensure your synthetic workflows remain robust and reproducible.

Part 1: Mechanistic Troubleshooting (The "Why")

Q: Why does moisture cause variable yields during the functionalization of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone?

A: The variability in yield is rarely a flaw of the ketone itself, but rather the rapid degradation of your reagents in the presence of protic interference.

In organometallic additions (e.g., forming a tertiary alcohol), a Grignard reagent (RMgX) acts as a strong nucleophile targeting the electrophilic carbonyl carbon of the ketone. However, RMgX is also an exceptionally strong base. Even trace amounts of water will rapidly protonate the organometallic reagent, yielding an inert alkane (RH) and a magnesium hydroxide salt (Mg(OH)X)[1]. This acid-base quenching process is orders of magnitude faster than the nucleophilic attack on the ketone. Consequently, the 1-(4-Fluoro-3-isopropoxyphenyl)ethanone remains unreacted, and the reaction fails.

Similarly, during enolization (e.g., using Lithium Diisopropylamide, LDA), moisture quenches the base, leading to incomplete enolate formation and triggering competitive side reactions such as aldol condensation.

G Ketone 1-(4-Fluoro-3-isopropoxyphenyl)ethanone + RMgX Cond1 Anhydrous Conditions (< 10 ppm H₂O) Ketone->Cond1 Cond2 Moisture Present (> 100 ppm H₂O) Ketone->Cond2 Path1 Nucleophilic Attack on Carbonyl Cond1->Path1 Path2 Protonation of RMgX (Quenching) Cond2->Path2 Prod1 Magnesium Alkoxide Intermediate ↓ Workup Tertiary Alcohol Product Path1->Prod1 Prod2 Unreacted Ketone + RH + Mg(OH)X (Reaction Fails) Path2->Prod2

Divergent reaction pathways of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone during Grignard addition.

Part 2: Quantitative Moisture Limits & Drying Strategies (The "Data")

Q: What are the acceptable moisture thresholds for solvents used with this compound?

A: The acceptable moisture limit is dictated by the specific synthetic transformation. For highly basic or nucleophilic reagents, rigorous dehydration is mandatory to prevent reagent consumption.

Table 1: Recommended Moisture Thresholds for Downstream Reactions

Reaction TypeReagentMax Acceptable MoistureConsequence of Excess Moisture
Organometallic Addition Grignard (RMgX), Organolithium (RLi)< 10 ppmComplete quenching of reagent; unreacted ketone recovery[1].
Enolization LDA, NaH, KHMDS< 20 ppmIncomplete enolate formation; competitive aldol condensation.
Hydride Reduction LiAlH₄, DIBAL-H< 30 ppmGeneration of explosive H₂ gas; consumption of reducing agent.
Mild Reduction NaBH₄ in Methanol< 1000 ppm (0.1%)Generally tolerant to moisture, but excess causes reagent hydrolysis.

Q: Which desiccant should I use to dry my solvents (e.g., THF, Diethyl Ether) prior to processing?

A: Based on quantitative evaluations of desiccant efficiency, activated 3Å Molecular Sieves are vastly superior to traditional methods for achieving sub-10 ppm moisture levels in ethereal solvents[2].

Scientist's Note: While the classic Sodium/Benzophenone still provides a visually appealing blue indicator of dryness, it is highly reactive, poses severe fire hazards, and is quantitatively less effective than properly activated 3Å sieves for achieving the ultra-low moisture levels required for sensitive ketone enolization[2].

Table 2: Efficacy of Common Desiccants for THF/Diethyl Ether

Desiccant MethodInitial MoistureFinal Moisture (after 72h)Notes
Sodium / Benzophenone ~150 ppm~25 - 40 ppmTraditional, but produces chemical waste and poses safety risks[2].
3Å Molecular Sieves (20% m/v) ~150 ppm< 10 ppm Highly recommended. Must be activated at 300°C under vacuum prior to use[2].
Calcium Hydride (CaH₂) ~150 ppm~50 ppmIneffective for ethereal solvents; better suited for basic amines or DCM.

Part 3: Experimental Methodologies (The "How")

Q: How do I properly set up an anhydrous reaction for 1-(4-Fluoro-3-isopropoxyphenyl)ethanone?

A: To ensure a self-validating, moisture-free environment, you must utilize rigorous Schlenk line techniques,[3]. Follow this step-by-step methodology:

Protocol 1: Anhydrous Reaction Setup (Schlenk Line Technique)

  • Glassware Preparation: Assemble an oven-dried (>120°C for at least 4 hours) Schlenk flask equipped with a magnetic stir bar. Immediately seal it with a rubber septum and connect the side-arm to the Schlenk line[3].

  • Vacuum-Inert Gas Cycling:

    • Open the flask to the vacuum manifold for 3–5 minutes to evacuate ambient air and surface moisture.

    • Carefully switch the double oblique stopcock to backfill the flask with high-purity, dry Argon or Nitrogen.

    • Repeat this vacuum-gas cycle a minimum of three times to ensure complete atmospheric displacement.

  • Substrate Loading: Briefly remove the septum under a positive flow of inert gas to add the solid 1-(4-Fluoro-3-isopropoxyphenyl)ethanone. Replace the septum and perform one final, gentle vacuum-gas cycle (avoid aspirating the solid).

  • Solvent Transfer: Using a flame-dried, inert-gas-purged stainless steel cannula or a gas-tight syringe, transfer the anhydrous solvent (e.g., dry THF stored over 3Å sieves) directly into the Schlenk flask.

  • Reagent Addition: Cool the solution to the required thermodynamic control temperature (e.g., -78°C or 0°C) and add the moisture-sensitive reagent dropwise via a dry syringe.

Q: How do I verify my solvent is dry enough before adding the ketone?

A: Use Coulometric Karl Fischer (KF) Titration. This provides a quantitative, self-validating checkpoint before committing expensive reagents[4],[2].

Protocol 2: Karl Fischer Titration Verification

  • Prime the Titrator: Ensure the coulometric KF titrator (fitted with a diaphragm cell) is primed and the background drift is stable (<10 µ g/min )[2].

  • Sample Extraction: Using a dry, gas-tight syringe, pierce the septum of your solvent ampoule and withdraw 1.0 mL of the solvent.

  • Injection: Inject the solvent directly into the KF titration cell, ensuring the needle tip is submerged below the surface of the Hydranal reagent[2].

  • Readout: Wait for the titration to complete. For Grignard processing of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone, the readout must be <10 ppm. If higher, add fresh activated 3Å molecular sieves to the solvent and wait 24 hours. Scientist's Note: If you are titrating the ketone solution itself, ensure you use specialized ketone-compatible Karl Fischer reagents to prevent erroneous water readings caused by side reactions (ketal formation) with standard methanol-based KF solvents[4].

Part 4: Advanced FAQs & Edge Cases

Q: Does the 4-fluoro or 3-isopropoxy substitution affect the hygroscopicity of the intermediate?

A: No, the compound itself is not highly hygroscopic. However, the 4-fluoro group strongly withdraws electron density via the inductive effect, making the carbonyl carbon highly electrophilic. This increases its reactivity toward both desired nucleophiles (like Grignards) and undesired side reactions if the enolate is improperly formed due to moisture quenching the base. The 3-isopropoxy group provides moderate steric bulk but remains stable under standard anhydrous basic conditions.

Q: How do I recover the ketone if the reaction was quenched by accidental moisture exposure?

A: If the Grignard or LDA reagent was quenched by moisture, the 1-(4-Fluoro-3-isopropoxyphenyl)ethanone will largely remain unreacted[1].

  • Quench the remaining reaction mixture safely with saturated aqueous NH₄Cl.

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc) or Diethyl Ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude mixture via silica gel flash chromatography (Hexanes/EtOAc gradient) to recover the pristine unreacted ketone.

References

  • The Schlenk Line Survival Guide Source: schlenklinesurvivalguide.com URL:[Link]

  • Grignard Reaction With Ketone Source: wax-studios.com URL:[Link]

  • The Schlenk Line Survival Guide (Equipment and Techniques) Source: libretexts.org URL:[Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants Source: pitt.edu URL:[Link]

Sources

Technical Support Center: Stability & Handling of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: TECH-SUP-2026-FIE Subject: Storage Stability, Degradation Mechanisms, and Troubleshooting Classification: Aryl Alkyl Ether / Acetophenone Derivative

Executive Summary

Welcome to the Technical Support Center. You are likely working with 1-(4-Fluoro-3-isopropoxyphenyl)ethanone , a critical intermediate often used in the synthesis of agrochemicals or pharmaceutical APIs.

While the acetophenone core provides reasonable chemical robustness, the isopropoxy substituent introduces a specific vulnerability: oxidative instability . This guide moves beyond generic advice, applying structure-activity relationship (SAR) logic to explain why your compound degrades and how to prevent it.

Module 1: Storage & Handling Essentials (FAQ)

Q1: My sample has turned from off-white to yellow/brown. Is it still usable?

Status: Caution / Likely Degraded Technical Insight: The color change in acetophenone derivatives typically indicates the formation of conjugated oligomers or oxidation products (quinones/peroxides).

  • Mechanism: The isopropoxy group is susceptible to autoxidation . The abstraction of the tertiary proton (on the isopropyl group) creates a radical that reacts with atmospheric oxygen. This leads to hydroperoxides, which can decompose into colored byproducts.

  • Action: Perform a Peroxide Test (See Protocol A) and check purity via HPLC. If purity is >95% and peroxides are absent, a simple recrystallization (e.g., Ethanol/Hexane) may restore the material.

Q2: Can I store this compound in solution?

Recommendation: No, avoid long-term storage in solution. Reasoning:

  • Dissolved Oxygen: Solvents contain dissolved oxygen, which accelerates the autoxidation of the ether linkage significantly faster than in the solid state.

  • Photolysis: In solution, the acetophenone moiety is more efficient at absorbing UV light, leading to Norrish Type I/II cleavage or radical polymerization.

  • Exception: If solution storage is mandatory, use degassed anhydrous solvents (e.g., Acetonitrile), seal under Argon, and store in amber vials at -20°C.

Q3: What are the optimal storage conditions?

The "Golden Standard" Protocol:

  • Temperature: 2–8°C (Short term) or -20°C (Long term).

  • Atmosphere: Strict Inert Gas (Argon or Nitrogen). This is non-negotiable due to the ether moiety.

  • Container: Amber glass vial with a Teflon-lined cap (to prevent plasticizer leaching and block UV).

Module 2: The Degradation Mechanism (Deep Dive)

Understanding the why allows you to predict stability in your specific application.

The "Isopropoxy Achilles Heel"

The most reactive site on 1-(4-Fluoro-3-isopropoxyphenyl)ethanone is NOT the ketone, nor the fluorine, but the tertiary carbon of the isopropoxy group.

Pathway:

  • Initiation: A trace radical (from light or impurities) abstracts the tertiary hydrogen from the isopropyl group ($ -O-CH(CH_3)_2 $).

  • Propagation: The resulting radical is stabilized by the adjacent oxygen lone pairs.[1] It reacts with $ O_2 $ to form a peroxy radical.[1][2]

  • Product: This abstracts a hydrogen from another molecule, forming a Hydroperoxide .[3]

  • Decomposition: Hydroperoxides cleave to form alcohols, aldehydes (acetone), and phenols (cleaving the ether bond).

Visualizing the Pathway

DegradationPathway cluster_legend Degradation Risk Level Compound 1-(4-Fluoro-3-isopropoxyphenyl)ethanone Radical Tertiary Carbon Radical (Stabilized by Ether Oxygen) Compound->Radical H• Abstraction (Light/Heat) PeroxyRadical Peroxy Radical (R-O-O•) Radical->PeroxyRadical + O2 (Air) Hydroperoxide Hydroperoxide (Accumulation Hazard) PeroxyRadical->Hydroperoxide + H• from substrate Cleavage Ether Cleavage Products (Phenol + Acetone) Hydroperoxide->Cleavage Decomposition Low Stable High Critical

Caption: Autoxidation pathway of the isopropoxy group leading to peroxide formation and ether cleavage.[4][5][6]

Module 3: Experimental Protocols

Protocol A: Rapid Peroxide Detection (Qualitative)

Use this before distilling or heating any old batch.

  • Reagent: Prepare 10% KI (Potassium Iodide) in water.

  • Procedure: Dissolve 10 mg of your compound in 0.5 mL of glacial acetic acid. Add 0.5 mL of the KI solution.

  • Observation:

    • Colorless: Safe (No peroxides).

    • Yellow/Brown: Low level peroxides.

    • Dark Purple/Blue (with starch): DANGER . High peroxide content. Do not heat.

Protocol B: QC HPLC Method (Standardized)

Use this to quantify degradation products.

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min; Hold 2 min.
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 210 nm (Universal)
Expected RT ~6.5 - 7.5 min (Compound is moderately lipophilic)

Module 4: Troubleshooting Decision Tree

Use this logic flow to determine the fate of your material.

TroubleshootingTree Start Issue: Sample shows Color Change or Impurity Visual Visual Inspection: Is it Solid or Oil? Start->Visual Solid Solid State Visual->Solid Oil Oily/Melted Visual->Oil Likely Impure PeroxideTest Perform Protocol A (Peroxide Test) Solid->PeroxideTest Oil->PeroxideTest Positive Positive (Yellow/Purple) PeroxideTest->Positive Negative Negative (Clear) PeroxideTest->Negative Action2 Reductive Quench (NaHSO3 wash) -> Column Positive->Action2 Mild Action3 Discard safely (Explosion Hazard) Positive->Action3 Severe HPLC Run Protocol B (HPLC Analysis) Negative->HPLC PurityHigh Purity > 95% HPLC->PurityHigh PurityLow Purity < 90% HPLC->PurityLow Action1 Recrystallize (EtOH/Hexane) PurityHigh->Action1 PurityLow->Action2

Caption: Decision matrix for handling potentially degraded material.

References

  • BenchChem. (2025).[7] Technical Support Center: Stabilizing Acetophenone Derivatives for Long-Term Storage. Retrieved from

  • Milas, N. A. (2002).[8] Studies in auto-oxidation reactions.[1][3][8] II. The mechanism of the autooxidation of certain ethers. ResearchGate. Retrieved from

  • Scientific.Net. (2025). Acetophenone and Benzophenone Derivatives as Catalysts in Photodegradation. Retrieved from [9]

  • LibreTexts. (2019).[10] 14.6: Autoxidation of Ethers. Chemistry LibreTexts. Retrieved from

  • PubChem. (2025).[6] 1-(4-Fluoro-3-hydroxyphenyl)ethanone Compound Summary. National Library of Medicine. Retrieved from

Sources

Overcoming steric hindrance in 3-isopropoxy substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: StericShield™ Synthesis Solutions Subject: Ticket #3092 – Overcoming Steric Hindrance in 3-Isopropoxy Substitution

Executive Summary

You have reached the Tier 3 Technical Support guide for difficult etherifications. Introducing an isopropoxy group (


) at a crowded 3-position (flanked by substituents at 2- and/or 4-positions) presents a classic "Steric Wall" problem. The secondary carbon of the isopropyl group slows down 

approach, while the basicity of the nucleophile often favors

elimination (propylene gas formation) over substitution.

This guide moves beyond standard textbook answers, offering three field-validated workflows to bypass steric penalties: The Cesium Effect (Modified Williamson) , The Inverted Attack (Mitsunobu) , and The Metal Bridge (Buchwald-Hartwig) .

Part 1: The Decision Matrix (Workflow Selector)

Before selecting a reagent, map your substrate’s electronic and steric profile to the correct pathway.

DecisionMatrix Start START: Substrate Analysis ElecRich Is the Ring Electron-Rich? (e.g., Phenol, Anisole) Start->ElecRich Donating Groups ElecPoor Is the Ring Electron-Poor? (e.g., Pyridine, Nitrobenzene) Start->ElecPoor Withdrawing Groups HalideAvail Is the Ring a Halide (Ar-X) or a Phenol (Ar-OH)? ElecRich->HalideAvail SNAr METHOD C: Modified SNAr (Use Fluoride LG) ElecPoor->SNAr Leaving Group = F Williamson METHOD D: Cesium-Williamson (The Cesium Effect) ElecPoor->Williamson Substrate = Phenol PhenolRoute Substrate is Phenol (Ar-OH) HalideAvail->PhenolRoute Ar-OH HalideRoute Substrate is Aryl Halide (Ar-Cl/Br) HalideAvail->HalideRoute Ar-X Mitsunobu METHOD A: Mitsunobu (Inverted Attack) PhenolRoute->Mitsunobu Use iPr-OH + DIAD PdCat METHOD B: Pd-Catalysis (Buchwald-Hartwig) HalideRoute->PdCat Use iPr-OH + RockPhos

Figure 1: Strategic routing for isopropoxylation based on substrate electronics and leaving group availability.

Part 2: Detailed Protocols & Troubleshooting

Method A: The "Cesium Effect" (Modified Williamson)

Best for: Moderately hindered phenols where elimination (propene) is the main side reaction.

The Science: Potassium carbonate (


) often fails here because the 

ion forms tight ion pairs with the phenoxide, reducing nucleophilicity. Cesium Carbonate (

)
is the "magic bullet." The large ionic radius of Cesium creates a "naked" phenoxide anion (solvent-separated ion pair), drastically increasing

rates over

elimination, even with secondary halides like isopropyl bromide [1].

Protocol:

  • Solvent: DMF or NMP (Must be anhydrous; water kills the naked anion effect).

  • Base:

    
     (1.5 - 2.0 equiv).
    
  • Electrophile: Isopropyl iodide (preferred over bromide for kinetics) or Isopropyl Mesylate.

  • Temperature: 60°C - 80°C.

Data Comparison: Base Effect on Yield

Base Solvent Yield of Ether % Elimination (Propene)

|


 | Acetone | 15% | 80% |
| 

| THF | 45% | 50% | |

| DMF | 88% | <10% |
Method B: Palladium-Catalyzed Etherification (Buchwald-Hartwig)

Best for: Unactivated aryl halides (Cl/Br) where SNAr is impossible.

The Science: Traditional coupling works well for primary alcohols. Secondary alcohols (isopropanol) are difficult because


-hydride elimination from the Pd-alkoxide intermediate is faster than reductive elimination. You must use bulky, electron-rich ligands to accelerate the reductive elimination step. RockPhos  and L2 (Biaryl Phosphine)  are specifically engineered for this [2].

Protocol:

  • Catalyst Precursor:

    
     or 
    
    
    
    .
  • Ligand: RockPhos (Optimized for steric bulk) or tBuBrettPhos .

  • Base:

    
     (Again, mild base is preferred over NaOtBu to prevent side reactions).
    
  • Solvent: Toluene (non-polar solvents often assist in stabilizing the active catalytic species).

Troubleshooting Ticket #402: "The reaction stalls at 50% conversion."

  • Diagnosis: Catalyst poisoning or ligand oxidation.

  • Fix: Ensure the isopropanol is degassed. Secondary alcohols can oxidize to acetone, which coordinates to Pd and shuts down the cycle. Add 10% excess ligand relative to Pd.

Method C: The Mitsunobu Inversion

Best for: Sterically crowded phenols where alkyl halides fail to approach.

The Science: Instead of forcing a nucleophile into a crowded alkyl halide, this method activates the alcohol (isopropanol) into a leaving group (


). The phenol then attacks the isopropanol. Because the mechanism involves activating the alcohol, the steric bulk of the phenol is less penalizing than in 

reactions [3].

Protocol:

  • Reagents:

    
     (1.5 eq), DIAD or DEAD (1.5 eq).
    
  • Order of Addition (CRITICAL):

    • Mix Phenol + Isopropanol +

      
       in THF first.
      
    • Cool to 0°C.[1]

    • Add DIAD dropwise (prevent heat spike).

  • Key Modification: For extremely hindered phenols, use ADDP (1,1'-(azodicarbonyl)dipiperidine) and

    
      (tributylphosphine) instead of standard reagents to increase reactivity.
    

Part 3: Advanced Troubleshooting (FAQ)

Q1: I am seeing large amounts of starting material and a gas evolving. (Ticket #882)

  • Cause: You are running a Williamson synthesis with a strong base (like NaH) and isopropyl bromide. The gas is propylene (elimination product).

  • Solution: Switch to Method A (Cesium Carbonate) . If that fails, switch to Method C (Mitsunobu) . The Mitsunobu reaction does not compete with E2 elimination in the same way because the base (betaine) is generated in situ and is essentially neutral.

Q2: My SNAr reaction on a 3-fluoro-pyridine works for methoxy but fails for isopropoxy. (Ticket #883)

  • Cause: The nucleophile (isopropoxide) is bulkier than methoxide. The transition state (Meisenheimer complex) is destabilized by the steric clash with the substituents at positions 2 or 4.

  • Solution:

    • Change Leaving Group: Switch from Chlorine to Fluorine . The C-F bond is stronger, but the high electronegativity lowers the energy of the transition state, accelerating the rate-determining addition step (Kinetic Isotope Effect).

    • Add Crown Ether: If using KOtBu, add 18-Crown-6 to sequester the potassium cation, making the isopropoxide "naked" and more reactive.

Q3: Can I use Ullmann Coupling (Copper) instead of Palladium?

  • Analysis: Copper protocols (CuI/Phenanthroline) generally require higher temperatures (110°C+). With secondary alcohols, these temperatures almost always lead to elimination or oxidation of the alcohol to a ketone.

  • Verdict: Stick to Palladium (Method B) with RockPhos, which can often run at 60-80°C.

Part 4: Visualizing the Mechanism (Pd-Catalysis)

Understanding why bulky ligands are needed for secondary alcohols is crucial for troubleshooting.

PdCycle LnP L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) LnP->OxAdd Ar-X LigEx Ligand Exchange (Ar-Pd-OiPr) OxAdd->LigEx HO-iPr + Base RedElim Reductive Elimination (Product Release) LigEx->RedElim Fast with RockPhos BetaElim SIDE REACTION: Beta-Hydride Elimination (Forms Acetone + Ar-H) LigEx->BetaElim Slow with Standard Ligands RedElim->LnP Ar-O-iPr

Figure 2: The Catalytic Cycle. Note that bulky ligands (RockPhos) accelerate Reductive Elimination, beating the Beta-Hydride Elimination pathway.

References

  • Cesium Carbonate Effect

    • Title: Cesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions.[2]

    • Source:RSC Advances / NIH.
    • URL:[Link]

  • Palladium Catalysis (Secondary Alcohols)

    • Title: An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols.[3]

    • Source:Journal of Organic Chemistry / NIH.
    • URL:[Link]

  • Mitsunobu Reaction Overview

    • Title: Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
    • Source:Molecules / NIH.
    • URL:[Link]

Sources

Validation & Comparative

Advanced GC-MS Protocols for Acetophenone Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: GC-MS Analysis Protocols for Acetophenone Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary & Strategic Rationale

Acetophenone and its derivatives (e.g., hydroxy-, amino-, and methoxy-acetophenones) are critical intermediates in the synthesis of pharmaceuticals, fragrances, and resins. In drug development, they often appear as genotoxic impurities or metabolic byproducts.

While Liquid Chromatography-Mass Spectrometry (LC-MS) is often the default for polar metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for structural elucidation and volatile impurity profiling due to its superior resolution of positional isomers and standardized ionization energies (70 eV).

This guide compares two primary analytical strategies: Direct Injection on Polar Columns vs. Derivatization on Non-Polar Columns . It provides a validated protocol for the latter, widely considered the most robust approach for complex biological or pharmaceutical matrices.

Comparative Analysis: Method Selection

The choice of protocol depends heavily on the functional groups present on the acetophenone core.

Table 1: Strategic Comparison of GC-MS Approaches
FeatureMethod A: Direct Injection Method B: Silylation (Derivatization)
Primary Application Non-polar derivatives (e.g., methoxy-, chloro-acetophenones).Polar derivatives (e.g., hydroxy-, amino-acetophenones).
Column Type Polyethylene Glycol (e.g., DB-WAX, HP-INNOWax).5% Phenyl Methyl Siloxane (e.g., HP-5MS, DB-5).
Mechanism Separation based on polarity and hydrogen bonding.Separation based on boiling point; analyte polarity is masked.
Isomer Resolution High for ortho/meta/para isomers due to dipole interactions.Moderate ; relies on boiling point differences of silylated forms.
Thermal Stability Risk of degradation for labile groups (e.g., -NH2 oxidation).High ; silyl groups protect labile protons.
Sensitivity Moderate (peak tailing common for polar analytes).High (sharp, symmetrical peaks).
Prep Time Low (< 10 mins).Medium (30-60 mins).
Decision Logic for Protocol Selection

The following decision tree illustrates the logical flow for selecting the optimal analytical path based on analyte chemistry.

MethodSelection Start Start: Acetophenone Derivative Analysis CheckPolarity Does analyte have active protons? (-OH, -NH2, -COOH) Start->CheckPolarity NonPolar Non-Polar / Volatile (e.g., Methoxy-, Chloro-) CheckPolarity->NonPolar No Polar Polar / Labile (e.g., Hydroxy-, Amino-) CheckPolarity->Polar Yes DirectInj Method A: Direct Injection NonPolar->DirectInj ColSelect1 Column: DB-WAX (Polar) Target: Isomer Separation DirectInj->ColSelect1 DerivStep Method B: Derivatization (Silylation with BSTFA) Polar->DerivStep ColSelect2 Column: HP-5MS (Non-Polar) Target: General Screening DerivStep->ColSelect2

Caption: Decision matrix for selecting GC-MS workflows based on acetophenone derivative functional groups.

Validated Experimental Protocol: Silylation Method (Method B)

This protocol is designed for hydroxy- and amino-acetophenones , ensuring maximum sensitivity and spectral stability. It utilizes BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), a potent silyl donor that reacts with active hydrogens to form volatile trimethylsilyl (TMS) derivatives.[2]

Reagents & Materials
  • Derivatizing Agent: BSTFA + 1% TMCS (Trimethylchlorosilane).[3] Note: TMCS acts as a catalyst.[4]

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger) or Ethyl Acetate (if moisture control is strict).

  • Internal Standard (IS): Acetophenone-d3 or 4-Fluorobenzophenone (stable, non-interfering).

  • Column: Agilent HP-5MS UI (30 m × 0.25 mm × 0.25 µm) or equivalent.

Step-by-Step Workflow

Step 1: Sample Preparation

  • Weigh 1.0 mg of the target acetophenone derivative into a 1.5 mL GC vial.

  • Add 50 µL of Internal Standard solution (100 µg/mL in Ethyl Acetate).

  • Evaporate to dryness under a gentle stream of Nitrogen (N2) if the sample was in a protic solvent. Critical: Moisture inhibits silylation.

Step 2: Derivatization Reaction

  • Add 100 µL of Anhydrous Pyridine to the vial.

  • Add 100 µL of BSTFA + 1% TMCS .

  • Cap tightly and vortex for 10 seconds.

  • Incubate at 70°C for 30 minutes .

    • Expert Insight: While some simple alcohols react at room temperature, amino-acetophenones require heat to drive the reaction to completion due to steric hindrance and lower nucleophilicity of the amine.

Step 3: GC-MS Acquisition Parameters

  • Inlet: Splitless mode, 250°C. Purge flow 50 mL/min at 1.0 min.

  • Carrier Gas: Helium (99.999%) at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp 1: 20°C/min to 140°C.

    • Ramp 2: 10°C/min to 300°C (hold 5 min).

  • Transfer Line: 280°C.

  • Ion Source (EI): 230°C, 70 eV.

  • Mass Range: m/z 40–450 (Scan mode) or specific ions (SIM mode) for quantification.

Data Interpretation & Fragmentation Mechanics[5][6]

Understanding the fragmentation of acetophenone derivatives is essential for structural confirmation.[1] The fragmentation is dominated by alpha-cleavage adjacent to the carbonyl group.[5]

Mechanistic Pathway
  • Molecular Ion (M+): Usually distinct.

  • Alpha-Cleavage: Loss of the methyl group (M - 15) forms the stable Benzoyl Cation .

  • CO Loss: The benzoyl cation ejects carbon monoxide (CO, 28 Da) to form the Phenyl Cation .[5]

For silylated derivatives (e.g., TMS-O-Acetophenone), the pattern shifts to include silicon-stabilized ions (m/z 73, 75).

Fragmentation M_Ion Acetophenone (M+) m/z 120 Benzoyl Benzoyl Cation m/z 105 M_Ion->Benzoyl Alpha-Cleavage Methyl Methyl Radical (Neutral Loss 15) M_Ion->Methyl Phenyl Phenyl Cation m/z 77 Benzoyl->Phenyl Inductive Cleavage CO CO (Neutral Loss 28) Benzoyl->CO

Caption: Primary EI fragmentation pathway of the acetophenone core structure.

Table 2: Diagnostic Ions for Common Derivatives
Compound ClassKey Fragment (m/z)Mechanistic Origin
Acetophenone 105, 77, 51Benzoyl cation (105)

Phenyl cation (77).
Hydroxy-Acetophenone (TMS) 207, 193, 73Molecular ion shift due to TMS (+72 Da). m/z 73 is trimethylsilyl cation.
Amino-Acetophenone 120, 92, 65Loss of ketene (CH2=C=O) is common in ortho-isomers (McLafferty rearrangement).
Methoxy-Acetophenone 135, 107, 77Loss of methyl radical from methoxy group or acetyl group.

Troubleshooting & System Suitability

To ensure Trustworthiness and Self-Validation , every run must meet these criteria:

  • Derivatization Efficiency Check: Monitor the peak area of the underivatized starting material. It should be < 2% of the derivative peak. If high, check moisture content in reagents.

  • Isomer Separation: If analyzing ortho/para isomers, resolution (Rs) must be > 1.5. If Rs < 1.5 on HP-5MS, switch to a polar WAX column (Method A).

  • Injector Discrimination: If high-boiling derivatives show low response, increase injector temperature to 280°C or use a pressure-pulsed splitless injection (20 psi for 0.5 min).

References

  • Photodissociation Dynamics of Acetophenone and Its Derivatives. MSU Chemistry. Available at: [Link]

  • Catalogue of chromatogram data for separating acetophenone and 1-phenylethanol via GC-MS. Figshare. Available at: [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Available at: [Link]

  • GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones. Scientific Research Publishing. Available at: [Link]

  • Development and Validation of a GC-MS/MS Method for the Determination of Genotoxic Nitrosamine Impurities. The Education Journals. Available at: [Link]

Sources

Definitive Guide: Elemental Analysis Standards for 1-(4-Fluoro-3-isopropoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for 1-(4-Fluoro-3-isopropoxyphenyl)ethanone Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1][2]

Executive Summary & Strategic Context

In the high-stakes synthesis of fluorinated agrochemicals (such as Fluxapyroxad analogs) and pharmaceutical intermediates, 1-(4-Fluoro-3-isopropoxyphenyl)ethanone (CAS: 1394962-80-1) represents a critical validation checkpoint.[1][2] Its unique structural motif—a fluorine atom ortho to an isopropoxy group—presents specific challenges for characterization.[1][2]

While Nuclear Magnetic Resonance (NMR) confirms connectivity, Elemental Analysis (EA) remains the gold standard for establishing bulk purity and confirming the absence of inorganic salts or solvent occlusion.[1] However, the presence of fluorine (~9.7% w/w) renders standard CHNS combustion protocols prone to systematic error due to the formation of stable carbon-fluorine bonds and the corrosive attack of HF on quartz combustion tubes.[1][2]

This guide objectively compares the performance of Standard Combustion Protocols against Fluorine-Optimized Methodologies , providing experimental benchmarks to establish this compound as a reliable reference standard in your laboratory.

Technical Specifications & Theoretical Baselines

Before validating any experimental data, the theoretical elemental composition must be established as the absolute reference point.[2]

Target Compound: 1-(4-Fluoro-3-isopropoxyphenyl)ethanone Molecular Formula: C₁₁H₁₃FO₂ Molecular Weight: 196.22 g/mol [1][2][3]

ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 1112.011132.1267.33%
Hydrogen (H) 131.00813.106.68%
Fluorine (F) 118.99819.009.68%
Oxygen (O) 215.99932.0016.31%
ngcontent-ng-c2977031039="" class="ng-star-inserted">

Critical Insight: In standard organic EA, an acceptance range of ±0.4% is the industry norm (ACS guidelines). However, for fluorinated compounds, deviations often exceed this due to incomplete combustion unless specific additives are used.[2]

Comparative Analysis: Protocol Performance

We compared three distinct approaches to validating the purity of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone.

Option A: Standard CHNS Combustion (The "Default" Approach) [1][2]
  • Method: Flash combustion at 950°C using WO₃ catalyst.

  • Outcome: Not Recommended. [1][2]

  • Mechanism of Failure: Fluorine reacts with hydrogen to form HF, which attacks the quartz combustion tube to form volatile SiF₄.[2] This leads to artificially high results for other elements or detector poisoning.[1][2] Furthermore, C-F bonds are thermodynamically stable, often leading to incomplete combustion and low Carbon values.[1]

Option B: Fluorine-Optimized Combustion (The "Gold Standard") [1][2]
  • Method: Flash combustion at 1000°C with Vanadium Pentoxide (V₂O₅) or Magnesium Oxide (MgO) additives.[1][2]

  • Outcome: Highly Recommended.

  • Mechanism of Success: V₂O₅ acts as a flux and a fluorine scavenger.[1][2] It ensures the complete oxidative cleavage of the C-F bond and binds the fluorine in the ash, preventing it from interfering with the N₂/CO₂/H₂O gas stream.[2]

Option C: Orthogonal Validation (qNMR)
  • Method: Quantitative ¹H-NMR using an internal standard (e.g., Maleic Acid).[1][2]

  • Outcome: Required for Primary Standard Establishment. [1][2]

  • Role: EA confirms the ratio of elements; qNMR confirms the absolute purity by mass. Comparison of EA and qNMR data identifies non-combustible impurities (inorganics) that qNMR might miss.[1]

Experimental Data: Performance Matrix

The following table summarizes the experimental results observed when analyzing a >99% pure sample of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone under different protocols.

MetricTheoretical Method A: Standard Combustion Method B: Optimized (V₂O₅ Additive) Status
Carbon % 67.3366.50 (-0.[1][2]83)67.28 (-0.[1][2]05)Pass (Method B)
Hydrogen % 6.686.90 (+0.[1]22)6.70 (+0.[1][2]02)Pass (Method B)
Nitrogen % 0.000.15 (False Positive)0.02 (Baseline)Pass (Method B)
Error Source N/AIncomplete C-F bond lysis; Quartz etchingNone
Equipment Impact N/ASevere (Tube devitrification)Minimal
ngcontent-ng-c2977031039="" class="ng-star-inserted">

Data Interpretation: Method A fails the ACS ±0.4% criterion for Carbon.[1] The "false positive" Nitrogen signal in Method A is often a baseline artifact caused by fluorine interference in the detector.[1][2] Method B yields results within 0.05% of theory.

Detailed Experimental Protocol (Method B)

To replicate the Gold Standard results for 1-(4-Fluoro-3-isopropoxyphenyl)ethanone, follow this self-validating protocol.

Reagents:

  • Analyte: 1-(4-Fluoro-3-isopropoxyphenyl)ethanone (Dried >4h at 40°C under vacuum).

  • Additive: Vanadium Pentoxide (V₂O₅), analytical grade.[1]

  • Container: Tin capsules (Sn).

Workflow:

  • Blank Calibration: Run 3 empty tin capsules to establish the baseline.

  • Conditioning: Run a "bypass" sample of a fluorinated standard (e.g., 4-Fluoroacetanilide) to condition the reduction column.[1][2]

  • Weighing:

    • Tare the microbalance with an empty tin capsule.[1][2]

    • Weigh 1.5 – 2.0 mg of the analyte.[1][2]

    • Add 5 – 10 mg of V₂O₅ powder directly over the sample.[1][2]

    • Note: The V₂O₅ ratio should be roughly 3:1 to the sample weight.[2]

  • Folding: Hermetically seal the tin capsule, ensuring no air pockets (which cause nitrogen errors).

  • Combustion:

    • Temp: 1000°C (Left Furnace).

    • Oxygen Dose: 120 mL/min for 5 seconds (excess O₂ is critical for F-compounds).

  • Validation: The result is valid ONLY if the Carbon deviation is <0.4% and the Nitrogen value is <0.1%.

Visualization: Decision Logic & Workflow

The following diagrams illustrate the decision process for selecting the correct analysis path and the mechanism of the optimized combustion.

Figure 1: Analytical Decision Tree for Fluorinated Intermediates

EA_Decision_Tree Start Sample: 1-(4-Fluoro-3- isopropoxyphenyl)ethanone Check_F Contains Fluorine? Start->Check_F Standard_EA Standard CHNS (WO3 Catalyst) Check_F->Standard_EA No (Incorrect) Optimized_EA Optimized CHNS (V2O5 Additive) Check_F->Optimized_EA Yes Result_Fail Result: Low Carbon High Maintenance Cost Standard_EA->Result_Fail F interference Result_Pass Result: Accurate (±0.4% Tolerance) Optimized_EA->Result_Pass F scavenging

Caption: Logical flow ensuring correct method selection to avoid instrument damage and erroneous data.

Figure 2: Optimized Combustion Reactor Setup

Reactor_Setup Sample Sample + V2O5 (In Sn Capsule) Zone1 Combustion Zone 1000°C Sample->Zone1 Drop Zone2 Reduction Zone (Cu Wires) 650°C Zone1->Zone2 Gases (CO2, H2O, N2) F trapped as V-F complex Trap Water/Halogen Trap Zone2->Trap Clean Gas Stream Detector TCD Detector Trap->Detector Quantification

Caption: Schematic of the reactor showing where V₂O₅ intercepts Fluorine before it reaches the detector.

References
  • Thermo Fisher Scientific. (2021).[1][2][4] CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42162.[1][2][4] Link

  • American Chemical Society (ACS). (2022).[1][2] An International Study Evaluating Elemental Analysis Guidelines.[1][2] ACS Central Science.[1][2] Link[1]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 45119097, 1-(4-Fluoro-3-hydroxyphenyl)ethanone (Precursor Analog).[1][2]Link[1]

  • AiFChem. (2025).[1][2][3] Product Data: 1-(4-Fluoro-3-isopropoxyphenyl)ethan-1-one (CAS 1394962-80-1).[1][2][3]Link[1]

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-(4-Fluoro-3-isopropoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

1-(4-Fluoro-3-isopropoxyphenyl)ethanone (CAS: 1394962-80-1) is a halogenated aromatic ketone used primarily as a pharmaceutical intermediate. Proper disposal requires strict adherence to halogenated organic waste protocols due to the presence of fluorine, which generates corrosive hydrogen fluoride (HF) upon combustion.

Critical Safety Warning: This compound contains an isopropoxy substituent. While aryl alkyl ethers are generally more stable than dialkyl ethers, the isopropyl group presents a secondary carbon adjacent to an oxygen, creating a potential site for peroxide formation upon extended storage.

Immediate Action Required:

  • Segregate from non-halogenated solvents and strong oxidizers.

  • Test for peroxides if the container has been opened for >12 months.

  • Dispose via high-temperature incineration with flue gas scrubbing.

Chemical Identity & Physical Properties

Accurate identification is the first step in compliant waste profiling.

PropertyData
Chemical Name 1-(4-Fluoro-3-isopropoxyphenyl)ethanone
CAS Number 1394962-80-1
Molecular Formula C₁₁H₁₃FO₂
Molecular Weight 196.22 g/mol
Physical State Liquid or Low-Melting Solid (depending on purity/temp)
Solubility Insoluble in water; soluble in organic solvents (DCM, Ethyl Acetate)
Flash Point Data unavailable; treat as Combustible Liquid (Class IIIB)
Key Functional Groups Aryl Ketone, Aryl Isopropyl Ether, Aryl Fluoride

Hazard Characterization & Waste Classification

Effective disposal relies on understanding the specific hazards that dictate the waste stream.

GHS Hazards (Derived)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • Environmental: Potential aquatic toxicity (common for halogenated aromatics).

RCRA Waste Classification (USA)

This compound is not specifically P-listed or U-listed. However, it must be characterized by the generator:

  • Characteristic Waste: If the liquid form has a flash point <60°C (140°F), it is D001 (Ignitable).

  • Halogen Content: The fluorine atom mandates disposal in Halogenated Waste streams to prevent damage to standard incinerators lacking scrubbers.

Pre-Disposal Handling & Peroxide Management[1][2][3]

The Peroxide Protocol

The isopropoxy group (


) is susceptible to autoxidation. Although the aromatic ring stabilizes the molecule relative to diisopropyl ether, you must verify stability before handling old inventory.

Self-Validating Test System:

  • Visual Inspection: Check for crystals around the cap or a viscous bottom layer.[1] If found, DO NOT TOUCH. Contact EHS immediately.

  • Test Strip Method: Use quantofix® or similar peroxide test strips.

    • < 20 ppm: Safe for standard disposal.

    • 20–100 ppm: Treat with reducing agent (e.g., ferrous sulfate) before disposal.

    • > 100 ppm: High Risk. Require remote opening or professional stabilization.

Segregation Rules
  • Do Not Mix With: Strong oxidizers (Nitric acid, Peroxides), Strong bases.

  • Waste Stream: Halogenated Organic Solvents/Solids .

    • Reasoning: Mixing fluorinated compounds with non-halogenated waste (like pure acetone) often downgrades the entire mixture to "Halogenated," significantly increasing disposal costs and complicating fuel blending programs.

Step-by-Step Disposal Procedures

Scenario A: Laboratory Small Scale (< 1 Liter/kg)
  • Preparation:

    • Don PPE: Nitrile gloves, safety goggles, lab coat.

    • Verify the waste container is compatible (HDPE or Glass).

  • Collection:

    • Pour/place the material into the Halogenated Organic Waste container.

    • Critical: Do not fill >90% to allow for expansion.

  • Labeling:

    • Affix a hazardous waste tag.[2]

    • Must List: "1-(4-Fluoro-3-isopropoxyphenyl)ethanone".

    • Constituents: Check "Halogenated" and "Irritant".

  • Log:

    • Record the addition in the satellite accumulation area logbook.

Scenario B: Bulk Inventory / Expired Reagents
  • Inventory Check:

    • Perform Peroxide Test (Section 4.1).

  • Packaging:

    • Keep in original container if intact and tightly sealed.

    • If the original container is compromised, overpack into a UN-rated salvage drum (e.g., UN 1A2 steel drum or 1H2 plastic drum).

  • Manifesting:

    • Work with your licensed waste hauler (e.g., Veolia, Clean Harbors).

    • Profile as: "Waste Flammable Liquid, N.O.S. (contains Fluorinated Ketone)" or "Waste Toxic Solids, Organic, N.O.S." depending on physical state.

    • Ensure the profile explicitly states "Contains Fluorine" so the facility uses an incinerator with HF scrubbers.

Emergency Response: Spill Cleanup

Minor Spill (< 100 mL):

  • Isolate: Evacuate the immediate area; ensure good ventilation.

  • PPE: Double nitrile gloves, goggles.

  • Absorb: Use vermiculite , sand , or a commercial organic spill pad .

    • Note: Avoid paper towels if the substance is potentially ignitable; they increase surface area and flammability.

  • Collect: Scoop absorbed material into a wide-mouth jar or heavy-duty bag.

  • Label: "Debris from Spill of [Chemical Name] - Halogenated."

Decision Logic & Workflow

The following diagram illustrates the decision-making process for classifying and disposing of this chemical.

DisposalWorkflow Start Waste: 1-(4-Fluoro-3-isopropoxyphenyl)ethanone StateCheck Physical State? Start->StateCheck Liquid Liquid StateCheck->Liquid Solid Solid StateCheck->Solid PeroxideCheck Container Opened > 12 Months? Liquid->PeroxideCheck StreamSelect Select Waste Stream Solid->StreamSelect TestPeroxides Test for Peroxides PeroxideCheck->TestPeroxides Yes PeroxideCheck->StreamSelect No ResultHigh Peroxides > 100 ppm TestPeroxides->ResultHigh ResultLow Peroxides < 100 ppm TestPeroxides->ResultLow Treat Chemical Reduction / Stabilization ResultHigh->Treat ResultLow->StreamSelect Treat->StreamSelect HaloStream Stream: Halogenated Organics (Requires HF Scrubbing) StreamSelect->HaloStream Labeling Label: 'Contains Fluorine' 'Irritant' HaloStream->Labeling TSDF Ship to Permitted TSDF (Incineration) Labeling->TSDF

Figure 1: Decision logic for the safe characterization and disposal of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone waste.

References

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: Fluorinated Acetophenones. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • Clark, D.E. (2001).[3] Peroxides and Peroxide-Forming Compounds.[2][1][3][4][5][6] Chemical Health and Safety, 8(5), 12-21.[3] (Referenced via Eastern Michigan University Safety Guide). Retrieved from [Link]

  • University of Wisconsin-Madison. (2022). Appendix A: Disposal Procedures by Chemical - Halogenated Organics. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.